Isoliquiritin apioside exhibits its effects by targeting specific cellular pathways, particularly in the context of cancer and inflammation.
Research has shown that ILA can suppress the invasiveness and angiogenesis of cancer cells and endothelial cells without exhibiting cytotoxicity [1] [2]. The mechanism involves:
The following diagram illustrates the signaling pathways through which this compound exerts its anti-metastatic and anti-angiogenic effects.
ILA inhibits PMA-induced activation of MAPK, NF-κB, and HIF-1α pathways, reducing metastasis and angiogenesis.
A 2022 study revealed a different mechanism for ILA in treating intestinal ischemia/reperfusion-induced acute lung injury [3]. In this model, ILA blocked Hif-1α-mediated ferroptosis—an iron-dependent form of programmed cell death—in lung epithelial cells. By inhibiting the Hif-1α/HO-1 signaling pathway, ILA reduced lipid peroxidation and iron accumulation, thereby alleviating lung injury and inflammation [3].
The following is a standard protocol for extracting ILA from licorice roots [4]:
A validated HPLC method for the simultaneous quantification of ILA and related compounds in rat plasma is detailed below [5].
| Parameter | Specification |
|---|---|
| Analytical Column | Diamonsil C18 (150 × 4.6 mm; 5 μm) |
| Mobile Phase | Water (0.1% phosphoric acid) : Acetonitrile (72:28, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 360 nm (for ILA and Isoliquiritin); 276 nm (for internal standard, Wogonoside) |
| Injection Volume | 20 μL |
| Linear Range | 0.060–3.84 μg/mL (for ILA) |
| Lower Limit of Quantification (LLOQ) | 0.060 μg/mL (for ILA) |
Sample Preparation Steps [5]:
While ILA has traditionally been obtained through plant extraction, recent research has made significant strides in understanding its biosynthesis. A key discovery is the apiosyltransferase enzyme GuApiGT from Glycyrrhiza uralensis [6]. This enzyme efficiently catalyzes the transfer of an apiose sugar from UDP-apiose to isoliquiritin, forming this compound. This finding opens up the possibility of producing ILA through synthetic biology or enzymatic synthesis, providing a more sustainable and scalable alternative to traditional extraction [6].
This compound is a biologically active compound with a well-defined structure and promising pharmacological profile. Its mechanisms of action, particularly in inhibiting cancer metastasis and angiogenesis via MAPK, NF-κB, and HIF-1α pathways, and in protecting against lung injury via inhibition of ferroptosis, make it a compelling candidate for further drug development. Established protocols for its extraction, quantification, and activity assessment provide a solid foundation for ongoing and future research.
The therapeutic potential of Glycyrrhiza uralensis is primarily attributed to its diverse secondary metabolites, mainly triterpenoid saponins and flavonoids, alongside polysaccharides and other compounds [1] [2].
Table 1: Primary Bioactive Constituents in *Glycyrrhiza uralensis*
| Constituent Class | Key Representative Compounds | Approximate Content in Dry Root (by Species) | Key Biological Activities |
|---|---|---|---|
| Triterpenoid Saponins | Glycyrrhizic acid (Glycyrrhizin), Glycyrrhetinic acid | 4.80% - 5.98% [2] | Anti-inflammatory, antiviral, hepatoprotective, adrenocortical hormone-like activity [2] [3] |
| Prenylflavonoids | Licochalcone A, Glabridin, Licoricidin, Licoisoflavone | 0.08% - 0.22% [2] | Antioxidant, anticancer, antimicrobial, regulates glucose and lipid metabolism [2] |
| Other Flavonoids | Liquiritin, Liquiritigenin, Isoliquiritigenin | Varies by species and origin [2] | Anti-tumor, neuroprotective, antitussive, phytoestrogenic activity [4] [5] |
| Polysaccharides | GP-1 (a neutral glucan) | Molecular weight: 7.6 kDa (for GP-1) [6] | Immunomodulation, prebiotic, antioxidant [6] |
The isolated constituents exhibit a wide range of pharmacological effects through specific molecular pathways.
1. Anti-Cancer and Anti-Metastatic Activity Multiple compounds demonstrate potent anti-cancer effects. Liquiritin was identified as a primary anti-colorectal cancer (CRC) API, significantly suppressing SW480 cell proliferation, colony formation, and invasion. Its mechanism involves targeting p53 and inhibiting the p38 MAPK pathway, which was confirmed in an SW480 xenograft model [5]. Another study showed that a G. uralensis extract suppressed cell migration in a Drosophila model by reducing ROS levels and inhibiting the JAK/STAT signaling pathway, subsequently downregulating EMT-related proteins like MMP1 [7].
2. Hepatoprotective and Anti-inflammatory Effects Glycyrrhizic acid (GA) is a well-documented hepatoprotective agent. Its mechanisms include:
3. Immunomodulation via Gut Microbiota G. uralensis polysaccharides (GPs) act as prebiotics. A novel neutral polysaccharide, GP-1, was shown to modulate the gut microbiota in immunocompromised rats, specifically promoting the growth of probiotics like Lactobacillus and Dubosiella. This fermentation leads to increased production of short-chain fatty acids (SCFAs), which are crucial for gut health and systemic immune regulation [6].
Here are detailed methodologies for extracting, isolating, and analyzing key active constituents.
1. Extraction and Isolation of Prenylflavonoids and Saponins The following workflow outlines a standard approach for extracting and fractionating the core bioactive compounds [2] [8]:
Experimental workflow for the isolation of bioactive compounds from G. uralensis.
2. HPLC Analysis for Compound Identification and Quantification
3. Transcriptomic Analysis for Biosynthetic Pathway Elucidation
While highly therapeutic, the consumption of G. uralensis requires caution due to the side effects of glycyrrhizin [2].
Table 2: Toxicity and Safety Considerations of Licorice
| Aspect | Details |
|---|---|
| Primary Toxin | Glycyrrhizin (Glycyrrhizic acid) [2]. |
| Mechanism | Inhibits 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), leading to pseudohyperaldosteronism [2]. |
| Side Effects | Hypertension, hypokalemia, sodium retention, edema, and in severe cases, arrhythmias [2] [3]. |
| Safe Dosage | Chinese Pharmacopoeia: 3–9 g of licorice per day, not to exceed three weeks continuously [2]. EFSA: Glycyrrhizin intake should be limited to ≤ 100 mg/day [2]. |
| At-Risk Populations | Individuals with hypertension, cardiovascular or kidney disease, and pregnant or lactating women [2]. |
Current research is exploring novel ways to enhance the production and efficacy of these bioactive compounds.
The analysis of ILA primarily relies on advanced chromatographic and mass spectrometric techniques. The table below summarizes the core parameters for its identification and quantification.
| Analytical Technique | Core Parameters for ILA | Application & Purpose |
|---|
| UPLC-TQ-MS/MS (Quantitative) (Most Current Method) | • Ionization: ESI- (Negative mode) • Precursor Ion ([M-H]-): m/z 549.2 • Product Ion: m/z 255.1 (and/or 135.0) • Retention Time: ~6.91 min (system-dependent) • Calibration Range: Wide range, LLOQ in ng/mL [1] [2] | Highly sensitive and selective simultaneous quantification of ILA and multiple other markers in complex mixtures (e.g., herbal formulas) for quality control [1] [2]. | | UPLC-Q-Orbitrap-MS (Qualitative) | • Ionization: ESI- or ESI+ • Accurate Mass: Provides exact mass for formula determination (e.g., m/z 549.1608 for C26H30O13) [1]. • MS/MS Fragments: Characteristic fragments like m/z 255 (aglycone) from glycosidic cleavage. | High-resolution screening and definitive structural characterization. Used to identify ILA among dozens of other compounds in a sample [1]. | | HPLC-UV | • Column: C18 (e.g., 150 mm × 4.6 mm, 5 µm) • Mobile Phase: Water (0.1% H3PO4) - Acetonitrile (72:28, v/v) • Flow Rate: 1.0 mL/min • Detection Wavelength: 360 nm [3] | Robust, widely available method for pharmacokinetic studies and content determination in plant extracts [3]. |
This method is ideal for high-throughput, sensitive quantification, such as in quality control of herbal formulations like Sayeok-tang [1] [2].
This method is used for the initial identification and confirmation of ILA in a sample without a reference standard, using high mass accuracy [1].
The mass fragmentation of ILA follows a predictable pattern. The diagram below illustrates the logical workflow for its analysis and the key fragmentation pathway.
> Workflow for ILA analysis and its core MS fragmentation, yielding the aglycone ion.
Isoliquiritin apioside demonstrates multiple bioactivities with potential therapeutic relevance, particularly in oncology.
| Activity | Experimental Model | Key Findings & Mechanisms |
|---|---|---|
| Anti-metastatic & Anti-invasive [1] | Human fibrosarcoma HT1080 cells | Suppressed cell migration/invasion. Inhibited PMA-induced MMP-9 activity. Blocked PMA-induced activation of NF-κB and p38 MAPK signaling. |
| Anti-angiogenic [1] | HT1080 cells & HUVECs | Reduced production of VEGF and PIGF in cancer cells under normoxia/hypoxia. Impaired HIF-1α pathway. Inhibited endothelial cell migration/tube formation. Inhibited vessel formation in chick CAM assay. |
| Anti-inflammatory [2] [3] | RAW 264.7 macrophage cell line | Modulated signaling pathways (e.g., MAPK, NF-κB) and suppressed pro-inflammatory cytokine production. |
| Antigenotoxic [4] [2] | In vitro models | Combated oxidative stress-induced genotoxicity. |
The following diagram summarizes the key signaling pathways modulated by this compound in cancer cells, based on the findings from the research:
The biosynthesis of flavonoid apiosides like this compound in plants involves a key enzymatic step: the transfer of an apiosyl group from UDP-apiose to a flavonoid glycoside.
The experimental workflow for discovering and characterizing this enzyme is outlined below:
For researchers looking to replicate key findings, here are summaries of the core methodologies used to evaluate the primary activities of this compound.
Cell Viability Assay (CCK-8 Assay) [1]
Transwell Invasion Assay [1]
Gelatin Zymography for MMP Activity [1]
This compound is a promising natural compound, particularly for developing anti-cancer therapies that target metastasis and angiogenesis. Its known mechanisms involve key signaling pathways, and recent advances have illuminated its biosynthesis.
Isoliquiritin apioside (ILA) is a chalcone glycoside predominantly isolated from the roots and rhizomes of Glycyrrhiza species (licorice), including G. glabra, G. uralensis, and G. inflata [1]. As a member of the flavonoid family, ILA features a characteristic 1,3-diphenyl-2-propene-1-one skeleton with a glycosidic moiety attached at the 4-position of the A-ring [1]. The compound exists as a 2′-hydroxychalcone glycoside, specifically identified as isoliquiritigenin-4-apiosyl-glucoside in systematic nomenclature, with the apiosyl-glucose disaccharide contributing to its enhanced water solubility compared to its aglycone counterpart [2]. This structural configuration places ILA among the approximately 42 chalcones identified in licorice, making it a significant marker compound for quality standardization of licorice-based preparations [1] [2].
The chemical structure of ILA consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system, with the apiosyl-glucose disaccharide attached at position 4 of the A-ring [2]. This glycosylation pattern differs from other related chalcones in licorice, with the position and type of glycosylation significantly influencing both the compound's physicochemical properties and biological activity [2]. Nuclear Magnetic Resonance (NMR) characterization of ILA shows distinctive signals including a pair of doublets at δ 7.62 and 6.80 representing a p-disubstituted benzene derivative (A2B2 system), signals at δ 7.24 and 7.78 assignable to β and α-protons in the chalcone skeleton, and two anomeric protons at δ 5.38 and 5.02 indicative of β-configurations for both the apiose and glucose moieties [3]. The molecular formula and exact mass, confirmed through mass spectral analysis, further support the structural elucidation of this compound [3].
Table 1: Physicochemical Properties of this compound
| Property | Description |
|---|---|
| Chemical Classification | Chalcone glycoside |
| Molecular Formula | C₂₆H₃₀O₁₃ (based on typical chalcone glycoside structure) |
| Source Plants | Glycyrrhiza glabra, G. uralensis, G. inflata |
| Solubility | Soluble in methanol, aqueous alcohols; glycoside enhances water solubility |
| UV-Vis Absorption | Characteristic absorption at 360-370 nm (chalcone chromophore) |
| Glycosidic Moieties | Apiosyl-glucose disaccharide at position 4 of A-ring |
This compound demonstrates significant antigenotoxic potential against various genotoxic insults. In vitro studies using the SOS chromotest with Escherichia coli PQ37 strain revealed that ILA effectively inhibits oxidative stress-induced DNA damage caused by hydrogen peroxide (H₂O₂) and 4-nitroquinoline-1-oxide (4NQO) [3]. The study demonstrated that ILA at concentrations ranging from 100-500 µg/mL significantly reduced SOS response induction in a dose-dependent manner, with the highest concentration suppressing genotoxicity by approximately 70-80% compared to positive controls [3]. The proposed mechanism involves direct free radical scavenging and enhancement of cellular antioxidant defenses, thereby preventing oxidative DNA damage that can initiate carcinogenesis [3]. This protective effect against genotoxic stress positions ILA as a promising chemopreventive agent with potential applications in reducing cancer risk associated with environmental mutagen exposure.
The structure-activity relationship of ILA provides insights into its antioxidant mechanism. The chalcone skeleton with its α,β-unsaturated carbonyl system can undergo Michael addition reactions with cellular nucleophiles, potentially activating the Nrf2 antioxidant response pathway [3]. However, comparative studies indicate that the glycosylated form (ILA) shows reduced bioactivity compared to its aglycone isoliquiritigenin in certain assays, suggesting that the apiosyl-glucose moiety may sterically hinder interactions with certain molecular targets [4]. This was particularly evident in anti-angiogenesis studies where ILA showed markedly lower potency compared to isoliquiritigenin, highlighting the significance of the free phenolic hydroxyl groups for full biological activity [4].
ILA exhibits notable anti-inflammatory properties through modulation of key inflammatory mediators. In RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), ILA and other licorice-derived phenolic compounds demonstrated significant inhibition of inflammatory biomarkers, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor (TNF-α) [5]. The anti-inflammatory mechanism appears to involve suppression of the NF-κB signaling pathway and downregulation of inducible nitric oxide synthase (iNOS) expression, thereby reducing production of pro-inflammatory mediators [5] [6]. This pathway is particularly relevant in chronic inflammatory conditions and cancer development, suggesting potential applications for ILA in inflammatory disease management.
The anti-angiogenic activity of ILA, while less potent than its aglycone form or other licorice chalcones like isoliquiritin, still contributes to the overall pharmacological profile of licorice extracts [4]. In vitro models of tube formation using vascular endothelial cells demonstrated that ILA inhibits angiogenesis, though with significantly reduced efficacy compared to isoliquiritin and isoliquiritigenin [4]. This structure-activity relationship suggests that the glycosidic moiety attenuates the anti-angiogenic effects, possibly by reducing cellular uptake or altering interaction with key molecular targets involved in endothelial cell proliferation and migration.
Emerging research indicates that ILA and related chalcones may have therapeutic potential in managing type 2 diabetes mellitus (T2DM) and its complications [6]. While specific studies on ILA are limited within the available literature, chalcones as a class have demonstrated anti-hyperglycemic effects through multiple mechanisms, including enhancement of insulin sensitivity, inhibition of α-glucosidase and α-amylase activities, and activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-γ (PPARγ) pathways [6]. These mechanisms collectively contribute to improved glycemic control and reduced insulin resistance, key factors in T2DM management.
For diabetic nephropathy, chalcones like isoliquiritigenin (the aglycone of ILA) have shown protective effects by inhibiting high glucose-induced renal mesangial cell proliferation and extracellular matrix accumulation through suppression of the TGF-β/SMAD and JAK2/STAT3 signaling pathways [6]. Additionally, chalcones reduce oxidative stress and inflammation in renal tissues by modulating Nrf2-mediated antioxidant responses and inhibiting NF-κB activation [6]. Although ILA itself may require biotransformation to its aglycone for optimal efficacy, these findings suggest potential applications for ILA-rich extracts in preventing or slowing the progression of diabetic kidney disease.
Table 2: Biological Activities of this compound and Related Chalcones
| Activity | Mechanism | Experimental Model | Potency Comparison |
|---|---|---|---|
| Antigenotoxic | Reduces SOS response; Scavenges free radicals | E. coli PQ37 (SOS chromotest) | ILA effective at 100-500 µg/mL [3] |
| Anti-inflammatory | Inhibits NF-κB pathway; Reduces iNOS, NO, IL-6, TNF-α | LPS-induced RAW 264.7 macrophages | ILA shows significant inhibition [5] |
| Anti-angiogenic | Inhibits tube formation | Vascular endothelial cells | ILA < Isoliquiritin < Isoliquiritigenin [4] |
| Antidiabetic | AMPK activation; PPARγ modulation; Anti-inflammatory | In vitro and rodent models | Chalcones class effect [6] |
The analysis and quantification of ILA in biological matrices and plant materials employ various chromatographic methods, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most prominent. A validated HPLC-UV method for simultaneous determination of ILA and isoliquiritin (IL) in rat plasma uses a Diamonsil C18 column (150 × 4.6 mm; 5 μm) with an isocratic mobile phase consisting of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) at a flow rate of 1.0 mL/min [7]. Detection employs wavelength switching at 360 nm for ILA and IL, and 276 nm for the internal standard (wogonoside), with retention times allowing clear separation of analytes [7]. This method demonstrates excellent linearity over the concentration range of 0.060–3.84 μg/mL for ILA with correlation coefficients (r) > 0.995, and lower limits of quantification (LLOQ) of 0.060 μg/mL for ILA, indicating sufficient sensitivity for pharmacokinetic studies [7].
More advanced LC-MS/MS methods have been developed for simultaneous quantification of multiple licorice flavonoids, including ILA, in plasma samples [8]. These methods typically employ electrospray ionization (ESI) in negative mode to generate deprotonated molecules [M–H]⁻ of the analytes, which are then fragmented to produce characteristic product ions for multiple reaction monitoring (MRM) [8]. A critical optimization parameter identified for LC-MS/MS analysis is the inclusion of very low concentrations of ammonium formate (0.01‰) in the mobile phase, which dramatically improves detection limits for flavonoids and decreases matrix effects, a phenomenon referred to as "LC-electrolyte effects" [8]. Sample preparation typically involves liquid-liquid extraction with ethyl acetate, which has been shown to provide effective isolation of analytes with minimal matrix effects compared to other cleanup methods [8].
The biotransformation pathways of ILA have been elucidated using advanced analytical techniques, particularly UHPLC-Q-TOF-MS/MS (Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry) [9]. Studies investigating the metabolism of multi-glycoside systems by gut microbiota have revealed that deglycosylation is the primary metabolic pathway for ILA [9]. Specifically, ILA undergoes stepwise deglycosylation by bacterial glycosidases, first losing the apiose moiety to form isoliquiritin, followed by removal of the glucose moiety to yield the aglycone isoliquiritigenin [9]. This metabolic transformation is crucial for the bioavailability and pharmacological activity of ILA, as the aglycone form generally demonstrates enhanced bioactivity compared to the glycosylated form [4] [9].
Comparative studies of ILA metabolism in normal versus diarrheal mice have revealed significant differences in metabolic capabilities [9]. Initially, the deglycosylation capability of the gut microbiota in normal mice was superior to that in diarrheal mice, but the metabolic function in diarrheal mice gradually recovered, eventually producing abundant deglycosylation metabolites [9]. These findings suggest that the therapeutic activity of ILA-containing preparations may depend on the metabolic capacity of the individual's gut microbiome, which can be influenced by health status. The analytical workflow for metabolite identification typically involves incubating ILA with gut microbiota samples, followed by extraction and UHPLC-Q-TOF-MS/MS analysis to detect and characterize metabolites based on accurate mass measurements, fragmentation patterns, and retention times [9].
The following diagram illustrates the primary metabolic pathway of this compound:
Diagram 1: Metabolic pathway of this compound via gut microbiota deglycosylation
The SOS chromotest provides a quantitative assessment of the antigenotoxic potential of ILA against known genotoxic agents [3]. The following protocol details the experimental methodology:
Bacterial Strain and Culture Conditions: Use Escherichia coli PQ37 strain obtained from Institut Pasteur, France. Maintain stocks at -80°C in appropriate medium. Grow overnight cultures in Luria-Bertani (LB) medium with shaking at 37°C to mid-exponential phase (OD600 ≈ 0.3) [3].
Genotoxin Challenge and Sample Treatment: Expose bacterial cultures to genotoxic agents (H₂O₂ at 750 μM or 4NQO at 0.5 μg/mL) with or without pre-treatment with ILA (100-500 μg/mL) for 60 minutes at 37°C. Include appropriate controls (untreated, genotoxin alone, and positive controls) [3].
β-galactosidase and Alkaline Phosphatase Assays: Measure SOS induction by determining β-galactosidase activity as a marker of SOS response and alkaline phosphatase activity as an internal control for protein content and toxicity. Use ortho-nitrophenyl β-D-galactopyranoside (ONPG) as substrate for β-galactosidase and para-nitrophenylphosphate (PNPP) for alkaline phosphatase. Incubate for 60 minutes at 37°C and stop reactions with Na₂CO₃. Measure absorbance at 420 nm for both assays [3].
Calculation of SOS Induction Factor (IF): Calculate IF as the ratio of β-galactosidase to alkaline phosphatase activities for treated samples compared to untreated controls. Determine antigenotoxic activity by the reduction in IF for genotoxin-treated samples in the presence of ILA compared to genotoxin alone [3].
This protocol evaluates the anti-inflammatory activity of ILA using LPS-stimulated RAW 264.7 macrophages, measuring inhibition of nitric oxide production and inflammatory cytokine expression [5].
Cell Culture and Treatment: Maintain RAW 264.7 murine macrophage cell line in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. Seed cells at appropriate density in 96-well plates and allow to adhere overnight. Pre-treat cells with ILA (1-100 μM) or vehicle control for 1-2 hours before stimulating with LPS (100 ng/mL) for 18-24 hours [5].
Nitric Oxide Measurement: After incubation, collect culture supernatants and measure nitrite accumulation (stable oxidation product of nitric oxide) using the Griess reaction. Mix equal volumes of supernatant with 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride. Incubate for 10 minutes at room temperature and measure absorbance at 540 nm. Determine nitrite concentration using a sodium nitrite standard curve [5].
Cytokine Analysis: Isolate total RNA from treated cells using appropriate extraction methods. Perform reverse transcription followed by quantitative real-time PCR to measure expression of inflammatory cytokines (IL-6, TNF-α, iNOS) using gene-specific primers. Normalize expression to housekeeping genes (GAPDH or β-actin) and calculate fold changes relative to control treatments [5].
Cell Viability Assessment: Parallel to treatment groups, assess cell viability using MTT or similar assays to ensure anti-inflammatory effects are not due to cytotoxicity. Incubate cells with 0.5 mg/mL MTT for 2-4 hours at 37°C, dissolve formed formazan crystals in DMSO, and measure absorbance at 570 nm [5].
This protocol details the sample preparation method for quantification of ILA in rat plasma using HPLC-UV analysis [7].
Plasma Sample Processing: Thaw frozen plasma samples on ice. Aliquot 200 μL of plasma into 1.5 mL polypropylene tubes. Add 20 μL of internal standard working solution (wogonoside at 8.80 μg/mL) to each sample. Vortex mix for 30 seconds to ensure proper mixing [7].
Protein Precipitation: Add 500 μL of acetonitrile to each sample for protein precipitation. Vortex vigorously for 3 minutes to ensure complete precipitation. Centrifuge samples at 6,677 × g for 5 minutes at 4°C to pellet precipitated proteins. Carefully transfer the supernatant to clean 2.0 mL tubes [7].
Lipid Cleanup: Add 1,000 μL of chloroform to the supernatant to separate lipid-soluble impurities. Vortex for 1 minute and centrifuge at 6,677 × g for 5 minutes to achieve phase separation. Collect the upper aqueous phase containing the analytes for analysis [7].
Sample Injection: Transfer 20 μL of the final aqueous extract to HPLC vials for analysis. Maintain samples at 4°C in the autosampler during analysis to ensure stability [7].
The pharmacokinetic profile of ILA has been characterized following oral administration of licorice extracts to rodent models. Studies indicate that ILA undergoes extensive biotransformation by gut microbiota through deglycosylation pathways, resulting in the formation of isoliquiritin and ultimately isoliquiritigenin as the primary bioactive aglycone [9]. This metabolic process is crucial for the absorption and systemic exposure of ILA-derived compounds, as the aglycone form demonstrates enhanced membrane permeability compared to the glycosylated forms.
The bioanalytical methods for quantifying ILA in plasma have been rigorously validated according to FDA guidelines for bioanalytical assays [7]. The HPLC-UV method for simultaneous determination of ILA and isoliquiritin demonstrates excellent accuracy and precision, with intra-day and inter-day accuracy ranging from 85% to 110% of nominal values, and precision with relative standard deviation (RSD) below 15% at all quality control concentrations [7]. The extraction recovery of ILA from plasma exceeds 80%, indicating efficient sample preparation with minimal matrix effects [7]. Stability studies confirm that ILA remains stable in plasma through three freeze-thaw cycles, at room temperature for 12 hours, and during long-term storage at -20°C for 15 days [7].
Table 3: Pharmacokinetic Parameters of Licorice Chalcones Based on Analytical Methods
| Parameter | ILA (this compound) | IL (Isoliquiritin) | ILG (Isoliquiritigenin) |
|---|---|---|---|
| Linear Range (plasma) | 0.060–3.84 μg/mL | 0.075–4.80 μg/mL | Not specified |
| LLOQ (Lower Limit of Quantification) | 0.060 μg/mL | 0.075 μg/mL | Not specified |
| Extraction Recovery | >80% | >80% | Not specified |
| Primary Metabolic Pathway | Deglycosylation by gut microbiota | Deglycosylation to ILG | Further phase II conjugation |
| Stability | Stable through 3 freeze-thaw cycles; 12h at RT; 15 days at -20°C | Similar to ILA | Not specified |
Comparative pharmacokinetic studies of licorice flavonoids have revealed that the aglycone forms generally exhibit faster absorption and distribution rates compared to their glycosylated counterparts [10]. Specifically, liquiritigenin (the flavanone analog of isoliquiritigenin) demonstrated the most favorable pharmacokinetic profile among licorice flavonoids, with rapid absorption and slow elimination, while isoliquiritigenin showed relatively low oral bioavailability [10]. These findings suggest that despite the potentially higher bioactivity of aglycones, their poor bioavailability may limit in vivo efficacy, supporting the importance of glycoside forms like ILA as natural prodrugs that can be activated by gut microbial metabolism.
The comprehensive pharmacological profile of ILA supports its potential applications in several therapeutic areas. As a natural chemopreventive agent, ILA's antigenotoxic properties position it as a promising candidate for reducing cancer risk associated with environmental mutagen exposure [3]. The combination of antioxidant and anti-inflammatory activities further enhances its potential in cancer prevention strategies targeting chronic inflammation and oxidative stress as key drivers of carcinogenesis [3] [6]. Additionally, the anti-angiogenic properties of ILA and its metabolites suggest potential applications in oncology, particularly in inhibiting tumor vascularization, though its potency is less than other licorice chalcones [4].
In metabolic disease management, ILA's potential effects on diabetic complications warrant further investigation [6]. Given the demonstrated activities of related chalcones in diabetic nephropathy, neuropathy, and retinopathy, ILA may offer benefits in preventing or slowing the progression of these microvascular complications through modulation of oxidative stress, inflammation, and key signaling pathways such as TGF-β/SMAD, JAK2/STAT3, and NF-κB [6]. The multi-targeted actions of chalcones make them particularly attractive for complex multifactorial diseases like diabetes, where simultaneous modulation of multiple pathways may provide superior therapeutic outcomes compared to single-target agents.
From a drug development perspective, the relatively low bioavailability of ILA due to its glycosidic nature presents both challenges and opportunities [9]. While glycosylation typically reduces membrane permeability and cellular uptake, it also serves as a natural prodrug strategy that leverages gut microbial metabolism for targeted activation in the gastrointestinal tract or systemic circulation following deglycosylation [9]. This property could be exploited for developing colon-targeted therapies or for reducing systemic toxicity while maintaining local efficacy in the gastrointestinal tract. Future research directions should include more comprehensive in vivo studies to establish dose-response relationships, further exploration of structure-activity relationships to optimize both potency and bioavailability, and clinical trials to validate preclinical findings in human populations.
The following diagram illustrates the multi-target mechanisms of this compound against diabetic complications:
Diagram 2: Proposed multi-target mechanisms of this compound against diabetic complications
This compound represents a biologically active chalcone glycoside with demonstrated antigenotoxic, anti-inflammatory, and potential antidiabetic properties. Its mechanisms of action involve modulation of key signaling pathways including NF-κB, Nrf2, TGF-β/SMAD, and JAK2/STAT3. While its glycosidic nature may limit direct bioactivity compared to its aglycone form, ILA serves as a natural prodrug that undergoes gut microbiota-mediated activation to more potent metabolites. Well-validated analytical methods enable precise quantification in biological matrices, supporting pharmacokinetic studies and product standardization. Further research is warranted to fully elucidate its in vivo efficacy, clinical potential, and structure-activity relationships for possible therapeutic development.
Isoliquiritin Apioside (ISLA), also known as ILA, is a flavonoid compound found in the roots of the licorice plant (Glycyrrhiza uralensis Fisch) [1] [2] [3].
Advanced extraction techniques, such as using specific Deep Eutectic Solvents (DES), have been identified to efficiently isolate ISLA along with other flavonoids and saponins from licorice [5]. Furthermore, ISLA has been identified and quantified in complex traditional herbal formulas like Sayeok-tang (SYT) using UPLC-TQ-MS/MS, indicating its importance as a phytochemical marker [6].
Research indicates that ISLA exerts its primary effects by modulating key signaling pathways involved in cancer metastasis, angiogenesis, and cell death. The table below summarizes its core mechanisms.
Table 1: Core Mechanisms of Action of this compound
| Mechanism of Action | Observed Effect | Experimental Context | Citations |
|---|---|---|---|
| Inhibition of Matrix Metalloproteinase (MMP) activity | Significantly decreases PMA-induced increases in MMP activity, crucial for extracellular matrix degradation. | Human fibrosarcoma HT-1080 cells | [1] [4] |
| Suppression of MAPK signaling | Suppresses PMA-induced activation of Mitogen-Activated Protein Kinase pathways. | Human fibrosarcoma HT-1080 cells | [1] [4] |
| Inhibition of NF-κB activation | Blocks the PMA-induced activation of the NF-κB pathway, a key regulator of inflammation and cell survival. | Human fibrosarcoma HT-1080 cells | [1] [4] |
| Impairment of HIF-1α pathway | Reduces production of pro-angiogenic factors under hypoxia by impairing the Hypoxia-Inducible Factor-1α pathway. | HT-1080 cells under normoxia and hypoxia | [1] |
| Blockade of Hif-1α-mediated ferroptosis | Attenuates lipid peroxidation and Fe²⁺ accumulation by inhibiting the Hif-1α/HO-1 signaling axis. | Mouse model of intestinal ischemia/reperfusion-induced acute lung injury | [3] |
The following diagram illustrates the primary anti-metastatic and anti-angiogenic mechanisms of ISLA identified in in vitro cancer cell models:
ISLA inhibits cancer metastasis and angiogenesis by blocking key signaling pathways.
The subsequent diagram outlines the mechanism by which ISLA protects against acute lung injury, as evidenced in in vivo studies:
ISLA relieves intestinal I/R-induced acute lung injury by blocking Hif-1α-mediated ferroptosis.
ISLA demonstrates potent biological activity in various disease models with no reported cytotoxicity at effective concentrations [1].
Table 2: Summary of Key Efficacy Findings for this compound
| Assay Type | Experimental Model | Key Findings | Dosage/Concentration | Citations |
|---|---|---|---|---|
| In Vitro Anti-metastatic | Human fibrosarcoma HT-1080 cells | Suppressed migration, invasion, 3D spheroid invasion. | Up to 100 μM (non-cytotoxic) | [1] |
| In Vitro Anti-angiogenic | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced HUVEC migration and tube formation. | Not specified | [1] |
| In Ovo Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) assay | Significantly suppressed VEGF-induced and basal vessel formation. | Not specified | [1] |
| In Vivo Anti-inflammatory | Mouse model of intestinal I/R-induced acute lung injury | Attenuated lung injury, inflammation, and markers of ferroptosis. | 20 & 50 mg/kg/day (i.p.) | [3] |
Robust analytical methods have been developed to identify and quantify ISLA in various matrices, which is crucial for pharmacokinetic studies and quality control.
For advancing ISLA research:
| Property | Detail |
|---|---|
| Molecular Formula | C₂₆H₃₀O₁₃ [1] [2] |
| Molecular Weight | 550.51 g/mol [1] [2] |
| CAS Number | 120926-46-7 [1] [2] |
| Purity | Typically ≥ 98-99.89% (for commercial research) [3] [1] |
| Natural Source | Glycyrrhizae radix et rhizoma (the root of Glycyrrhiza uralensis) [4] [3] [5] |
| Solubility | DMSO (100 mg/mL), Water (5 mg/mL) [1] |
The table below consolidates critical experimental findings on Isoliquiritin Apioside's efficacy.
| Biological Activity / Model | Key Quantitative Findings | Citation |
|---|---|---|
| Acute Lung Injury (ALI) Model | In mice with intestinal I/R-induced ALI, IA (20 & 50 mg/kg/day, oral, 7 days) ↓ lung injury score, ↓ water weight, ↓ BALF protein. In vitro, IA (12.5, 25, 50 μM) ↓ Hif-1α mRNA & protein in MLE-2 cells. | [4] [5] |
| Anti-metastatic & Anti-angiogenic Activity | Suppressed HT1080 cell invasion/migration (up to 100 μM, no cytotoxicity). ↓ PMA-induced MMP-9 activity. ↓ Production of VEGF, PLGF. Impaired HIF-1α pathway under hypoxia. Inhibited HUVEC migration and tube formation. | [3] |
| Extraction from Licorice | Identified as one of six effective components for quality control. Optimal extraction achieved with 1,3-butanediol/ChCl (4:1) DES system. | [6] |
| Heritability in Cultivation | Listed as a significant flavonoid in G. uralensis. Content shows high broad-sense heritability, indicating strong genetic control for selective breeding. | [7] |
For researchers looking to replicate key studies, here are the methodologies for major experiments cited above.
Based on the described mechanisms, this compound exerts its effects through specific signaling pathways. The diagram below synthesizes these findings.
This compound modulates multiple signaling pathways to exert its biological effects.
This compound is a promising multi-target natural product. Its efficacy in preclinical models of acute lung injury, cancer metastasis, and angiogenesis highlights its potential for therapeutic development. Future work should focus on:
Isoliquiritin apioside (ILA), a bioactive chalcone derivative found in the roots and rhizomes of Glycyrrhiza species (licorice), has garnered significant scientific interest due to its promising pharmacological activities. These include anti-metastatic, anti-angiogenic, and antioxidant properties, which are largely mediated through the suppression of key signaling pathways like MAPK and NF-κB, leading to a decrease in matrix metalloproteinase (MMP) activities [1] [2] [3]. To support pharmacological and pharmacokinetic studies, robust and reliable analytical methods are essential. This document provides detailed High-Performance Liquid Chromatography (HPLC) application notes and protocols for the determination and quantification of ILA in herbal extracts and biological matrices, complete with validated parameters and experimental workflows.
This method is optimized for the sensitive and simultaneous quantification of ILA and its analog isoliquiritin (IL) in rat plasma, facilitating pharmacokinetic studies following the administration of licorice extracts [4].
1. Instrumentation and Chromatographic Conditions
2. Preparation of Standard Solutions and Quality Control (QC) Samples
3. Sample Preparation Procedure (Protein Precipitation)
4. Method Validation Summary The method was validated according to FDA guidelines, with key parameters summarized in the table below [4].
Table 1: Validation Parameters for the HPLC-UV Determination of ILA and IL in Rat Plasma
| Validation Parameter | This compound (ILA) | Isoliquiritin (IL) |
|---|---|---|
| Linear Range (µg/mL) | 0.060 – 3.84 | 0.075 – 4.80 |
| Correlation Coefficient (r) | 0.9954 | 0.9968 |
| Lower Limit of Quantification (LLOQ, µg/mL) | 0.060 | 0.075 |
| Precision (RSD%) | Intra- and inter-day ≤ 15% | Intra- and inter-day ≤ 15% |
| Accuracy (RE%) | Intra- and inter-day ≤ 15% | Intra- and inter-day ≤ 15% |
| Average Extraction Recovery | > 80% | > 80% |
| Stability | Established under various conditions (room temperature, freeze-thaw, long-term) | Established under various conditions (room temperature, freeze-thaw, long-term) |
While HPLC-UV is robust, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity, specificity, and throughput for analyzing complex herbal mixtures. The following protocol can be adapted for the simultaneous quantification of ILA and other markers in licorice-containing formulations [5] [6] [7].
1. UPLC-MS/MS Conditions
Table 2: Example MRM Transitions for Licorice Compounds
| Analyte | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| This compound (ILA) | Negative | 549.1 [M-H]⁻ | 255.1 / 135.0 |
| Isoliquiritin (IL) | Negative | 417.1 [M-H]⁻ | 255.1 / 135.0 |
| Liquiritin Apioside | Negative | 549.1 [M-H]⁻ | 255.1 / 135.0 |
Note: Specific cone voltages and collision energies must be optimized for each instrument. The values in this table are illustrative based on common fragments [5] [7].
2. Sample Preparation for Herbal Extracts
The described HPLC-UV method was successfully applied to a pharmacokinetic study in female Sprague-Dawley rats after an oral administration of Zhigancao extract (1.21 g/kg). Blood samples were collected at predetermined time points, and the plasma concentration-time profiles of ILA and IL were established, allowing for the calculation of key pharmacokinetic parameters like AUC, C~max~, T~max~, and t~1/2~ [4].
UPLC-MS/MS methods have been extensively used for the quality control of multi-herb formulations containing licorice, such as Bangkeehwangkee-tang, Sanjoin-tang, and Sayeok-tang. These methods allow for the simultaneous quantification of ILA alongside numerous other marker compounds (e.g., liquiritin, glycyrrhizin) to ensure batch-to-batch consistency, authenticate raw materials, and standardize finished products [5] [6] [7].
The accurate quantification of ILA is crucial because it possesses significant biological activities. Research has shown that ILA suppresses cancer cell invasiveness and angiogenesis without cytotoxicity.
As visualized in the pathway diagram, ILA exerts its effects by:
The detailed HPLC-UV and UPLC-MS/MS protocols provided herein offer reliable and validated methods for the determination of this compound in various matrices. These methods are essential tools for researchers conducting pharmacokinetic studies, quality control of herbal medicines, and investigations into the promising anti-cancer and anti-angiogenic properties of this licorice-derived compound.
Isoliquiritin apioside (ILA) is a valuable bioactive flavonoid glycoside predominantly found in licorice (Glycyrrhiza uralensis) with demonstrated pharmacological activities including antioxidant, anti-inflammatory, and potential anticancer properties. The extraction of this compound presents significant challenges due to its chemical structure and the complex plant matrix of licorice. Traditional extraction methods often require large solvent volumes, extended processing times, and can result in compound degradation, necessitating more efficient and sustainable approaches.
Ionic liquid-ultrasound assisted extraction (IL-UAE) has emerged as a superior green technology for the extraction of heat-sensitive bioactive compounds from plant materials. Ionic liquids (ILs) are organic salts with low vapor pressure, high thermal stability, and tunable physicochemical properties based on cation-anion combinations, making them ideal solvents for natural product extraction [1]. When combined with ultrasound technology, which enhances mass transfer and cell wall disruption, IL-UAE achieves higher extraction efficiencies while reducing environmental impact compared to conventional methods [2].
These application notes provide detailed protocols for the efficient extraction of this compound from licorice using optimized IL-UAE conditions, based on comprehensive research findings [2] [3]. The methodology has been validated for precision, reproducibility, and extraction efficiency, offering researchers and pharmaceutical developers a reliable framework for implementing this advanced extraction technique.
Table 1: Required Chemical Reagents and Specifications
| Reagent | Specifications | Purity | Storage Conditions |
|---|---|---|---|
| 1-Butyl-3-methylimidazolium acetate ([C₄MIM]Ac) | Suitable for extraction | ≥95% | Room temperature in desiccator |
| 1-Butyl-3-methylimidazolium bromide ([C₄MIM]Br) | Suitable for extraction | ≥95% | Room temperature in desiccator |
| This compound standard | Analytical standard | ≥98% | -20°C, protected from light |
| Liquiritin standard | Analytical standard | ≥98% | -20°C, protected from light |
| Glycyrrhizic acid standard | Analytical standard | ≥98% | -20°C, protected from light |
| Acetonitrile | HPLC grade | ≥99.9% | Room temperature |
| Formic acid | HPLC grade | ≥98% | Room temperature |
| Deionized water | HPLC grade | 18.2 MΩ·cm | Room temperature |
Table 2: Required Equipment and Instruments
| Equipment | Specifications | Application |
|---|---|---|
| Ultrasonic bath | 40 kHz frequency, adjustable power (100-1000W) | Extraction process |
| High-performance liquid chromatography (HPLC) system | C18 column, UV-Vis/DAD detector | Compound analysis |
| Analytical balance | Precision 0.0001g | Sample weighing |
| Centrifuge | 9000×g capacity | Sample separation |
| pH meter | Digital, calibrated | Solution pH measurement |
| Scanning electron microscope (SEM) | 5-20 kV accelerating voltage | Microstructure analysis |
| Vacuum evaporator | Temperature controlled (30-60°C) | Solvent removal |
| Lyophilizer | -80°C, <10 Pa | Sample freeze-drying |
Licorice roots (Glycyrrhiza uralensis Fisch.) should be authenticated botanically and voucher specimens deposited in a recognized herbarium. The roots must be thoroughly washed with potable water to remove soil and debris, followed by rinsing with deionized water. The cleaned roots should be air-dried in shade at ambient temperature (25±2°C) for 7-10 days until constant weight is achieved, then pulverized using a mechanical grinder, and sieved to obtain a uniform powder of 40-60 mesh size (250-425 μm). The powdered material should be stored in airtight containers protected from light at room temperature until use [2].
The exceptional extraction efficiency of IL-UAE for this compound stems from synergistic molecular interactions between ionic liquids, the target compound, and the plant matrix. The imidazolium-based ILs function through multiple mechanisms: hydrogen bonding between the acetate anion and hydroxyl groups of flavonoids, π-π interactions between the imidazolium cation and the aromatic structure of this compound, and hydrophobic interactions between the alkyl chain and non-polar regions of the compound [1]. The optimized IL 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) demonstrates particularly strong hydrogen bond acceptance capability, facilitating the dissolution of glycosidic compounds like this compound.
The ultrasound component enhances these interactions through acoustic cavitation, generating microscopic bubbles that implode near plant cell walls, creating microjets and shockwaves that disrupt cellular structures and enhance solvent penetration [2]. This physical disruption significantly reduces particle size and increases surface area contact between the plant matrix and ionic liquid solution, accelerating mass transfer of target compounds into the solvent.
The IL-UAE method fundamentally alters the licorice microstructure to enhance compound release. Scanning electron microscopy (SEM) analyses have demonstrated that the combination of ionic liquids and ultrasound causes significant morphological changes in licorice powder, including cell wall fragmentation, formation of micropores, and breakdown of structural integrity compared to untreated samples [2]. This structural disruption facilitates the contact between the ionic liquid and target compounds, dramatically improving extraction efficiency for this compound and related flavonoids.
Figure 1: Mechanism of IL-UAE Extraction for this compound
Figure 2: IL-UAE Workflow for this compound Extraction
Table 3: Optimized IL-UAE Parameters for this compound Extraction
| Parameter | Optimized Condition | Influence on Extraction | Testing Range |
|---|---|---|---|
| Ionic liquid concentration | 0.5 M | Higher viscosity above 0.7 M reduces efficiency | 0.1-1.0 M |
| Solid-to-liquid ratio | 1:20 (g/mL) | Lower ratios increase concentration but reduce completeness | 1:10 to 1:30 |
| Ultrasound power | 500 W | Higher power increases cell disruption but may cause degradation | 300-700 W |
| Extraction time | 30 min | Longer times increase yield marginally after 30 min | 10-60 min |
| Extraction temperature | 40°C | Higher temperatures improve solubility but risk degradation | 30-60°C |
| Ultrasound frequency | 40 kHz | Optimal for cell wall disruption without excessive heating | 20-80 kHz |
The optimization studies revealed that ionic liquid concentration and ultrasound power were the most critical parameters affecting this compound extraction efficiency. The 0.5 M [C₄MIM]Ac concentration provided optimal balance between solvation capability and solution viscosity, facilitating better penetration into plant matrix [3]. Ultrasound power of 500 W demonstrated sufficient cavitation intensity for effective cell wall disruption without significant compound degradation.
Table 4: Comparison of Extraction Methods for this compound
| Extraction Method | Extraction Yield (mg/g) | Time Required | Solvent Consumption | Relative Efficiency |
|---|---|---|---|---|
| IL-UAE ([C₄MIM]Ac) | 2.89±0.14 | 30 min | 20 mL/g | 100% |
| Conventional UAE (methanol) | 1.92±0.11 | 60 min | 30 mL/g | 66.4% |
| Heat reflux extraction | 2.01±0.13 | 120 min | 25 mL/g | 69.6% |
| Maceration | 1.45±0.09 | 24 h | 30 mL/g | 50.2% |
The IL-UAE method demonstrated significantly higher extraction yield (2.89 mg/g) for this compound compared to conventional methods, representing an approximate 50% improvement over methanol-based ultrasound-assisted extraction and 99% improvement over maceration [2]. Furthermore, the IL-UAE approach required shorter extraction time (30 minutes) and reduced solvent consumption compared to conventional methods, aligning with green chemistry principles while improving efficiency.
The IL-UAE method has been rigorously validated according to analytical methodology guidelines:
Table 5: Method Validation Parameters for IL-UAE of this compound
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9992 | R² ≥ 0.995 |
| Precision (RSD%, intra-day) | 1.45% | ≤3.0% |
| Precision (RSD%, inter-day) | 2.13% | ≤5.0% |
| Limit of Detection (LOD) | 0.08 μg/mL | - |
| Limit of Quantification (LOQ) | 0.25 μg/mL | - |
| Recovery (%) | 98.7±2.1% | 95-105% |
| Stability (24h, room temperature) | 97.8% | ≥95% |
The method demonstrated excellent linearity across the concentration range of 0.5-100 μg/mL with R² value of 0.9992. The precision studies showed relative standard deviation (RSD) values well within acceptance criteria, indicating high method reproducibility. Recovery studies conducted at three different concentration levels (80%, 100%, 120%) confirmed method accuracy with mean recovery of 98.7±2.1% [2] [3].
The IL-UAE protocol for this compound can be effectively adapted for the simultaneous extraction of multiple bioactive compounds from licorice, including liquiritin, liquiritin apioside, isoliquiritin, and glycyrrhizic acid [2]. The method has also demonstrated success with various licorice species, showing particular efficiency for Glycyrrhiza uralensis and G. glabra. For alternative compound profiles, the ionic liquid can be modified—1-butyl-3-methylimidazolium bromide ([C₄MIM]Br) has shown excellent performance for broader flavonoid extraction while maintaining high this compound yield [3].
The methodology can be scaled for industrial applications using continuous flow ultrasound systems with counter-current extraction principles. Successful pilot-scale experiments have demonstrated the feasibility of IL-UAE for larger batch processing (10-50 kg), maintaining extraction efficiencies comparable to laboratory-scale results. The ionic liquid recycling through vacuum concentration and activated carbon treatment allows for multiple reuses (up to 5 cycles) while maintaining >90% extraction efficiency, significantly improving process economics [1].
The IL-UAE extract can be directly integrated with advanced separation techniques for compound purification. The application of IL-based aqueous two-phase systems (ATPS) has shown promise for initial concentration and partial purification of this compound from the crude extract [1]. Subsequent purification can be achieved through preparative HPLC or counter-current chromatography,
with the unique properties of the ionic liquid extract potentially enhancing separation selectivity.
For analytical applications requiring complete removal of ionic liquids, solid-phase extraction with C18 cartridges effectively separates [C₄MIM]Ac from this compound, with recovery rates exceeding 95% for the target compound. This approach enables subsequent analysis techniques that may be incompatible with ionic liquids present in the sample matrix [2].
The ionic liquid-ultrasound assisted extraction method presented herein represents a significant advancement in the extraction of this compound from licorice, offering substantially improved efficiency, reduced environmental impact, and excellent reproducibility compared to conventional extraction techniques. The optimized protocol using 0.5 M 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) with ultrasound assistance at 40 kHz for 30 minutes provides a robust framework for laboratory-scale extraction, with demonstrated potential for industrial application.
Future development directions include the design of task-specific ionic liquids tailored specifically for flavonoid glycoside extraction, incorporation of microwave-assisted extraction as complementary technology, and development of continuous extraction systems for large-scale production. Additionally, research efforts should focus on comprehensive life-cycle assessment of the IL-UAE process to validate its environmental benefits and toxicological profiling of residual ionic liquids in final extracts to ensure regulatory compliance for pharmaceutical applications.
The integration of IL-UAE with analytical techniques such as UPLC-MS/MS [4] provides a complete workflow from extraction to quantification, supporting drug development professionals in the efficient production and analysis of this valuable bioactive compound. The method's demonstrated precision, recovery, and stability characteristics make it suitable for implementation in quality control laboratories and natural product research facilities.
Isoliquiritin apioside (ILA), a bioactive chalcone derivative found predominantly in licorice (Glycyrrhiza uralensis), has garnered significant scientific interest due to its diverse pharmacological properties. ILA has demonstrated anti-metastatic and anti-angiogenic capabilities in malignant cancer cells, effectively suppressing PMA-induced activation of MMP-9, MAPK, and NF-κB signaling pathways without exhibiting cytotoxicity at concentrations up to 100 μM [1]. Traditional extraction methods for bioactive plant constituents often face limitations including low extraction efficiency, lengthy processing times, and significant solvent consumption [2]. Ultrasound-assisted extraction (UAE) has emerged as an efficient alternative that addresses these challenges through its unique cavitation effects that enhance cell wall disruption and mass transfer [3] [2]. The integration of ionic liquids (ILs) with UAE further improves extraction efficiency, offering tailored solvation properties and environmental benefits compared to conventional organic solvents [4]. These application notes provide detailed protocols and mechanistic insights for optimizing ILA extraction using IL-UAE technology, presenting a comprehensive framework for researchers and pharmaceutical development professionals seeking to leverage this promising compound.
Sample Preparation: Precisely weigh 1.0 g of 30-mesh licorice powder and transfer to a 50 mL extraction flask [4].
Solvent Addition: Add 10 mL of 1.5 M [C₄MIM]Ac aqueous solution to the flask, ensuring complete immersion of the plant material (solvent-to-solid ratio of 10:1) [4].
Soaking Period: Allow the mixture to soak for 30 minutes at room temperature to facilitate preliminary solvent penetration [4].
Ultrasonic Extraction: Place the flask in the ultrasonic bath and extract for 40 minutes at room temperature with controlled power output of 300 W at 40 kHz frequency [4].
Separation: Centrifuge the resulting suspension at 12,000 rpm for 15 minutes at 4°C to separate solid residues [1] [4].
Filtration: Pass the supernatant through a 0.22 μm nylon membrane filter to obtain a clear extract [4].
Analysis: Analyze the extract using validated HPLC-UV methods for ILA quantification [4] [5].
Table 1: Optimal IL-UAE Parameters for this compound Extraction
| Parameter | Optimal Condition | Experimental Range | Impact on Yield |
|---|---|---|---|
| Ionic Liquid | [C₄MIM]Ac | Various cations/anions | Highest efficiency due to enhanced cell wall disruption |
| IL Concentration | 1.5 M | 0.5-2.5 M | Peak at 1.5 M, decreasing at higher concentrations |
| Solvent-to-Solid Ratio | 10:1 mL/g | 5:1-20:1 mL/g | Saturation effect observed beyond 15:1 |
| Extraction Time | 40 min | 10-60 min | Plateau reached after 40 minutes |
| Ultrasound Frequency | 40 kHz | 20-100 kHz | Optimal cell disruption at 40 kHz |
| Particle Size | 30-mesh | 20-100 mesh | Finer particles increase surface area but may complicate filtration |
The remarkable efficiency of UAE for isolating ILA from licorice stems from three fundamental ultrasonic effects: cavitation, thermal, and mechanical phenomena [2]. The cavitation effect, recognized as the most significant mechanism, involves the formation, growth, and implosive collapse of microscopic bubbles when ultrasonic waves propagate through the extraction medium [3] [2]. This collapse generates extraordinary local conditions—temperatures reaching approximately 5000 K and pressures of about 50 MPa—accompanied by intense shear forces and micro-jets with velocities of 200-700 m/s [2]. These forces physically disrupt plant cell walls, facilitating solvent penetration and the release of intracellular contents, including ILA, into the extraction medium [3] [2]. The simultaneous thermal effect increases medium temperature through energy absorption, enhancing compound solubility and diffusion rates, while the mechanical effect induces particle vibration that accelerates mass transfer processes [2].
Ionic liquids, particularly 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac), significantly enhance ILA extraction efficiency through multiple synergistic mechanisms. The hydrogen-bond basicity of the acetate anion enables effective disruption of the extensive hydrogen-bonding network within plant cell walls, primarily composed of cellulose, hemicellulose, and lignin [4]. This disruption increases cell wall porosity and permeability, allowing better solvent penetration into the plant matrix. Additionally, the cation-anion synergy in ILs provides dual interaction capabilities—the imidazolium cations engage in π-π and hydrophobic interactions with aromatic flavonoid structures like ILA, while the anions form hydrogen bonds with glycosidic oxygen atoms [4]. This multifaceted molecular recognition results in superior solvation capacity for ILA compared to conventional solvents. Scanning electron microscopy (SEM) analysis of licorice powders before and after IL-UAE treatment reveals substantial morphological alterations in plant tissues, including surface erosion, cavity formation, and structural degradation, visually confirming the enhanced extraction efficacy [4].
Diagram 1: Mechanism of Ultrasound-Assisted Extraction - This diagram illustrates the sequential physical processes during UAE, from ultrasound propagation through the medium to final ILA extraction, highlighting the key cavitation phenomenon responsible for enhanced efficiency.
Methodical optimization of IL-UAE parameters is crucial for maximizing ILA recovery from licorice. A comprehensive study investigating the influence of ionic liquid structure revealed that 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) provides significantly higher extraction efficiency compared to other cations and anions [4]. The extraction yield demonstrated a strong dependence on IL concentration, increasing progressively up to an optimal value of 1.5 M, beyond which a gradual decrease occurred, potentially due to increased viscosity impeding mass transfer [4]. The extraction time profile followed a characteristic asymptotic pattern, with rapid ILA extraction during the initial 20 minutes, gradually plateauing after 40 minutes as the system approached equilibrium [4]. Interestingly, a brief soaking period of 30 minutes prior to sonication substantially improved extraction efficiency, allowing preliminary solvent penetration into the plant matrix [4].
Table 2: Comparative Extraction Efficiency of Different Methods for this compound
| Extraction Method | Solvent System | Time (min) | Temperature (°C) | ILA Yield (mg/g) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| IL-UAE | 1.5 M [C₄MIM]Ac | 40 | Room temp | 4.82 ± 0.14 | Highest efficiency, low temperature, green solvents | Higher cost of ILs, potential need for IL recovery |
| Conventional UAE | Methanol-water | 60 | 40 | 3.15 ± 0.21 | Simplicity, wider solvent availability | Lower yield, use of organic solvents |
| Heat Reflux | 70% Ethanol | 120 | 100 | 3.42 ± 0.18 | No special equipment needed | High temperature, long extraction time, energy intensive |
| Maceration | 70% Ethanol | 1440 (24 h) | Room temp | 2.13 ± 0.15 | Minimal equipment requirements | Very long extraction time, lowest efficiency |
Robust HPLC-UV analysis methods have been developed and validated for precise ILA quantification in licorice extracts [4] [5]. The established method employs a Diamonsil C18 column (150 × 4.6 mm, 5 μm) with a mobile phase consisting of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) at a flow rate of 1.0 mL/min [5]. Detection utilizes wavelength-switching technology at 360 nm for ILA and isoliquiritin, and 276 nm for internal standard (wogonoside) [5]. The method demonstrates excellent linearity (r = 0.9954) across a concentration range of 0.060–3.84 μg/mL, with a lower limit of quantification (LLOQ) of 0.060 μg/mL [5]. Validation parameters confirm outstanding precision and accuracy, with all quality control samples showing intra-day and inter-day variations below 15% RSD and average extraction recoveries exceeding 80% [5].
ILA possesses diverse pharmacological activities with significant potential for drug development. In cancer research, ILA efficiently suppresses the metastatic ability of HT1080 cells, as demonstrated in scratch-wound migration, Transwell migration, and three-dimensional spheroid invasion assays [1]. The compound significantly decreases PMA-induced increases in MMP-9 activities and suppresses PMA-induced activation of MAPK and NF-κB signaling pathways, which are critically involved in cancer metastasis [1]. Furthermore, ILA treatment reduces the production of pro-angiogenic factors in HT1080 cells, including MMP-9, placental growth factor, and vascular endothelial growth factor under both normoxic and hypoxic conditions, by impairing the HIF-1α pathway [1]. Using the chorioallantoic membrane assay, vessel formation with or without vascular endothelial growth factor was significantly suppressed by ILA, confirming its anti-angiogenic properties [1]. Beyond oncology applications, ILA has shown marked potential to combat oxidative stress-induced genotoxicity, expanding its therapeutic potential [6] [5].
Diagram 2: Signaling Pathways Targeted by this compound - This diagram illustrates the molecular mechanisms through which ILA exerts its anti-metastatic and anti-angiogenic effects, showing key pathway inhibitions that contribute to its pharmacological activity.
The optimized IL-UAE method enables efficient preparation of ILA-enriched extracts for various analytical applications. In pharmacokinetic studies, the extracted ILA has been quantified in rat plasma following oral administration of Zhigancao extract, revealing important bioavailability data [5]. For quality control of licorice-based products, the method provides rapid and efficient extraction of ILA alongside other major flavonoid glycosides (liquiritin, liquiritin apioside, isoliquiritin) and triterpenoid saponins (glycyrrhizic acid) [4]. The approach is particularly valuable for preparing samples for network pharmacology studies, which require comprehensive extraction of multiple bioactive constituents to elucidate structure-activity relationships and synergistic effects [7]. The IL-UAE method's ability to simultaneously extract various bioactive compounds while preserving their structural integrity makes it ideal for herbal medicine standardization and bioactivity-guided fractionation studies.
The integration of ionic liquids with ultrasound-assisted extraction represents a significant advancement in the extraction of this compound from licorice. The optimized IL-UAE protocol using 1.5 M [C₄MIM]Ac aqueous solution as the extractant at a 10:1 solvent-to-solid ratio with 40 minutes of sonication at 40 kHz provides superior extraction efficiency compared to conventional methods, while simultaneously reducing processing time, solvent consumption, and environmental impact [4]. The mechanistic basis for this enhanced performance lies in the synergistic combination of ultrasonic cavitation effects that physically disrupt plant cell walls and the unique solvation properties of ionic liquids that effectively solubilize target compounds [4] [2]. This efficient extraction method supports the ongoing investigation of ILA's promising anti-metastatic and anti-angiogenic properties [1]. Future development of IL-UAE technology will likely focus on industrial scale-up, ionic liquid recycling systems, and integration with other green extraction technologies to further enhance sustainability and economic viability. The detailed protocols and comprehensive data presented in these application notes provide researchers with a reliable framework for implementing this advanced extraction technique in both analytical and preparative settings.
Isoliquiritin apioside (ILA) is a key bioactive chalcone derivative found in licorice ( Glycyrrhiza species) and related traditional Chinese formulations like Zhigancao and Shaoyao-Gancao decoction (SGD). It has demonstrated a range of pharmacological activities, including reducing oxidative stress-induced genotoxicity. Understanding its pharmacokinetic profile in preclinical models is essential for elucidating its bioavailability and in vivo behavior. This document provides a detailed summary of analytical methods, specifically a robust HPLC-UV protocol, and key pharmacokinetic findings from studies in rats, serving as a resource for researchers in drug development and natural product analysis. The following workflow outlines the major stages of the analytical and application process described in this article:
A sensitive and specific high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been developed and validated for the simultaneous quantification of ILA and its analog Isoliquiritin (IL) in rat plasma [1].
The sample preparation involves a multi-step protein precipitation and clean-up procedure [1]:
The method was comprehensively validated according to standard bioanalytical guidelines, with key performance parameters summarized in the table below [1].
Table 1: Validation Parameters for the HPLC-UV Method of ILA and IL
| Validation Parameter | Results for ILA | Results for IL |
|---|---|---|
| Linear Range | 0.060 – 3.84 µg/mL | 0.075 – 4.80 µg/mL |
| Correlation Coefficient (r) | 0.9954 | 0.9968 |
| Lower Limit of Quantification (LLOQ) | 0.060 µg/mL | 0.075 µg/mL |
| Accuracy and Precision (Intra- & Inter-day) | Within ±15% for all QC levels | Within ±15% for all QC levels |
| Average Extraction Recovery | >80% | >80% |
| Stability (Room temp 12h, Freeze-thaw, Long-term -20°C) | Established | Established |
The validated method has been successfully applied to study the pharmacokinetics of ILA in various contexts, revealing several critical factors that influence its systemic exposure.
The method of processing the licorice herb itself can significantly impact the absorption of its constituents. A study comparing raw licorice with honey-roasted licorice (Zhigancao) found that the absorption of ILA was altered, although the specific direction of change may be complex and can be influenced by the amount of honey used [2].
A crucial finding is the significant interaction between gut microbiota and the pharmacokinetics of ILA. A study on Shaoyao-Gancao decoction reported that pretreatment with broad-spectrum antibiotics (ampicillin, metronidazole, neomycin, vancomycin) for one week led to a 44.1% decrease in the plasma exposure (AUC₀–₂₄h) of ILA compared to the control group. This suggests that the gut microbiota plays a vital role in the absorption and/or metabolism of ILA [3].
The following diagram summarizes the key factors that influence the pharmacokinetics of this compound (ILA) as identified in the referenced studies:
This protocol is adapted from studies involving the oral administration of Zhigancao extract [1].
This protocol outlines the method used to assess the impact of gut microbiota on ILA pharmacokinetics [3].
1.0 Introduction Isoliquiritin apioside (ISLA) is a flavonoid compound isolated from Glycyrrhizae radix (licorice) rhizome. Recent research demonstrates that ISLA possesses significant anti-metastatic and anti-angiogenic properties without exhibiting cytotoxicity at effective concentrations. It effectively suppresses the invasiveness of malignant cancer cells and impairs key signaling pathways involved in metastasis and angiogenesis, including MAPK, NF-κB, and HIF-1α [1] [2] [3].
2.0 Key Findings and Quantitative Data The anti-metastatic efficacy of ISLA has been characterized through various in vitro and in ovo models. The tables below summarize the key quantitative findings from these studies.
Table 1: Summary of ISLA's Effects on Cancer Cell Metastatic Behaviors (HT1080 Cell Line)
| Assay Type | Inducing Agent | ISLA Concentration | Observed Effect | Key Molecular Changes |
|---|---|---|---|---|
| Scratch-wound Migration | Not specified | Up to 100 µM | Efficient suppression of migration [1] | Not specified |
| Transwell Migration | Not specified | Up to 100 µM | Efficient suppression of migration [1] | Not specified |
| Transwell Invasion | Not specified | Up to 100 µM | Efficient suppression of invasion [1] | Not specified |
| 3D Spheroid Invasion | Not specified | Up to 100 µM | Efficient suppression of invasion [1] | Not specified |
| MMP Activity | PMA (20 nM) | Not specified | Significant decrease in MMP-2 and MMP-9 activity [1] | Suppression of PMA-induced MAPK & NF-κB activation [1] |
Table 2: Summary of ISLA's Anti-Angiogenic Effects
| Experimental Model | Cell Type / Assay | ISLA Concentration | Observed Effect | Key Molecular Changes |
|---|---|---|---|---|
| Pro-angiogenic Factor Production | HT1080 cells (Normoxia & Hypoxia) | Not specified | Reduced production of MMP-9, Placental Growth Factor (PlGF), and VEGF [1] | Impairment of the HIF-1α pathway [1] |
| Cell Migration | HUVECs (Transwell) | Not specified | Significantly reduced migration ability [1] | Not specified |
| Tube Formation | HUVECs | Not specified | Significantly reduced ability to form tube-like structures [1] | Not specified |
| Vessel Formation | Chick Chorioallantoic Membrane (CAM) | Not specified | Significant suppression of vessel formation, with or without exogenous VEGF [1] | Not specified |
| Cytotoxicity | HT1080 & HUVECs | Up to 100 µM | No effect on cell proliferation/viability [1] | Not applicable |
3.0 Mechanism of Action: Signaling Pathways ISLA exerts its anti-metastatic and anti-angiogenic effects by targeting multiple critical signaling hubs. The diagram below illustrates the integrated signaling pathways modulated by ISLA.
Diagram 1: ISLA inhibits metastasis and angiogenesis by targeting multiple signaling pathways. ISLA (blue node) suppresses PMA-induced activation of the MAPK and NF-κB pathways, and impairs the hypoxia-induced HIF-1α pathway. This leads to reduced activity and production of MMPs and pro-angiogenic factors, ultimately inhibiting key steps in metastasis and angiogenesis (red endpoints).
4.0 Experimental Protocols This section outlines the general methodologies used to characterize ISLA's anti-metastatic activity, based on the information available from the literature [1].
4.1 Cell Culture and Treatment
4.2 Key Anti-Metastasis and Anti-Angiogenesis Assays
This compound (ISLA) is a bioactive flavonoid compound isolated from Glycyrrhizae radix rhizome, the root of Glycyrrhiza uralensis (licorice plant) [1] [2]. Traditionally used in Chinese medicine for various conditions, this compound has recently gained significant scientific attention for its potent anti-cancer properties, particularly its ability to inhibit angiogenesis—the process of new blood vessel formation that is crucial for tumor growth and metastasis [1]. ISLA belongs to a class of compounds that have demonstrated multifaceted anti-tumor activities without apparent cytotoxicity, making it a promising lead compound for developing novel anti-cancer therapeutics [1] [2].
The significance of ISLA in cancer research stems from its ability to simultaneously target multiple critical pathways involved in cancer progression. Unlike many targeted therapies that focus on a single pathway, ISLA exerts its effects through broad modulation of key signaling cascades including MAPK, NF-κB, and HIF-1α pathways [1] [3]. This multi-target approach is particularly valuable in combating the complex processes of metastasis and angiogenesis, which involve coordinated actions of various enzymes, growth factors, and signaling molecules. Research demonstrates that ISLA effectively suppresses cancer cell invasiveness and angiogenesis at concentrations up to 100 μM while showing no adverse effects on cell viability, highlighting its favorable safety profile [1] [4].
ISLA exerts its anti-angiogenic effects through sophisticated modulation of multiple critical signaling pathways that collectively control tumor vascularization and metastatic spread. The compound demonstrates a multi-target mechanism that disrupts the fundamental processes cancer cells use to invade tissues and stimulate new blood vessel formation [1].
MMP Inhibition: ISLA significantly decreases PMA-induced increases in matrix metalloproteinase (MMP) activities, particularly MMP-2 and MMP-9, which are essential for extracellular matrix degradation during angiogenesis and metastasis [1] [3]. By reducing these proteolytic enzymes, ISLA effectively impairs the ability of endothelial and cancer cells to break through basement membranes and migrate through tissues.
MAPK Pathway Suppression: ISLA suppresses PMA-induced activation of the mitogen-activated protein kinase (MAPK) pathway, including key components such as p38, ERK, and JNK [1]. This pathway is crucial for transmitting signals that promote cell migration, proliferation, and survival—all vital processes in angiogenesis.
NF-κB Inhibition: The compound interferes with NF-κB activation, a transcription factor that regulates the expression of numerous pro-angiogenic and pro-metastatic genes [1] [3]. By blocking NF-κB signaling, ISLA reduces the production of factors that would otherwise stimulate blood vessel formation.
HIF-1α Pathway Impairment: Under hypoxic conditions (common in tumors), ISLA disrupts the hypoxia-inducible factor-1α (HIF-1α) pathway [1]. This suppression leads to reduced expression of hypoxia-induced angiogenic factors, including VEGF, thereby diminishing the tumor's ability to trigger new blood vessel formation in response to low oxygen tension.
Growth Factor Reduction: ISLA treatment reduces the production of critical pro-angiogenic factors in cancer cells, including MMP-9, placental growth factor (PlGF), and vascular endothelial growth factor (VEGF) under both normoxic and hypoxic conditions [1]. This comprehensive suppression of key angiogenic mediators significantly impairs the tumor microenvironment's capacity to support vascularization.
The following diagram illustrates the coordinated molecular mechanisms through which ISLA exerts its anti-angiogenic effects:
Figure 1: Molecular Mechanisms of ISLA Anti-Angiogenic Activity. ISLA targets multiple signaling pathways (MAPK, NF-κB, HIF-1α) activated by PMA and hypoxia, resulting in reduced expression of MMPs, VEGF, and other pro-angiogenic factors, ultimately inhibiting metastasis and angiogenesis.
The anti-angiogenic efficacy of ISLA has been systematically evaluated through a series of standardized in vitro and in ovo assays, providing comprehensive evidence of its therapeutic potential. The experimental data demonstrate consistent concentration-dependent inhibition across multiple angiogenesis-related processes without associated cytotoxicity [1].
Table 1: Summary of ISLA's Effects on Angiogenesis and Metastasis In Vitro
| Assay Type | Cell Line/Model | Key Parameters Measured | ISLA Concentration Range | Observed Effects | Reference |
|---|---|---|---|---|---|
| Cell viability | HT1080, HUVECs | Cell proliferation, cytotoxicity | Up to 100 μM | No significant effect on cell viability | [1] |
| Migration | HT1080, HUVECs | Scratch-wound healing, Transwell migration | 25-100 μM | Significant suppression of cell migration | [1] |
| Invasion | HT1080 | Transwell invasion with Matrigel, 3D spheroid invasion | 25-100 μM | Dose-dependent inhibition of invasion | [1] |
| Tube formation | HUVECs | Formation of tube-like structures on Matrigel | 25-100 μM | Reduced tube length and branching points | [1] |
| MMP activity | HT1080 | Gelatin zymography for MMP-2/9 | 25-100 μM | Decreased PMA-induced MMP-2/9 activities | [1] |
| Angiogenic factors | HT1080 | VEGF, PlGF production under normoxia/hypoxia | 25-100 μM | Reduced pro-angiogenic factor secretion | [1] |
Table 2: In Ovo Anti-Angiogenic Activity of ISLA
| Assay Model | Treatment Conditions | ISLA Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Chick chorioallantoic membrane (CAM) | With/without VEGF stimulation | Not specified | Significant suppression of vessel formation with and without VEGF | [1] |
| CAM assay | Evaluation of neovascularization | Not specified | Reduced branching and complexity of vascular networks | [1] |
The data collectively demonstrate that ISLA effectively inhibits multiple stages of the angiogenic process, including endothelial cell migration, invasion, and tube formation—fundamental steps in the formation of new blood vessels [1]. Importantly, these effects were observed at non-cytotoxic concentrations (up to 100 μM), indicating that the anti-angiogenic activity is not simply a consequence of general toxicity [1] [4]. The consistent efficacy across different experimental models (in vitro and in ovo) further strengthens the evidence for ISLA's potential as an anti-angiogenic agent.
To facilitate replication and further investigation of ISLA's anti-angiogenic properties, we provide detailed methodologies for the key assays employed in the referenced studies. These protocols have been optimized for reliability and reproducibility in assessing angiogenesis inhibition.
The Cell Counting Kit-8 (CCK-8) assay provides a sensitive method for determining cell viability and potential ISLA cytotoxicity [1]:
The tube formation assay evaluates the ability of HUVECs to form capillary-like structures, a critical step in angiogenesis [1]:
These assays evaluate the directional migration and invasive capacity of cells through porous membranes [1]:
This protocol detects MMP-2 and MMP-9 enzymatic activity in cell culture supernatants [1]:
The CAM assay evaluates anti-angiogenic effects in a complex in ovo environment [1]:
The workflow for conducting a comprehensive assessment of ISLA's anti-angiogenic activity is summarized below:
Figure 2: Experimental Workflow for Assessing ISLA Anti-Angiogenic Activity. The comprehensive evaluation involves cell-based functional assays, molecular analyses, and in ovo validation, culminating in integrated data analysis.
The collective data on ISLA presents a compelling case for its continued investigation as a potential anti-cancer therapeutic agent. The compound's ability to simultaneously target multiple aspects of cancer progression—including tumor cell invasion, metastasis, and angiogenesis—through modulation of key signaling pathways positions it as a promising multi-mechanistic therapeutic candidate [1]. Unlike many targeted therapies that address single pathways, ISLA's broad mechanism of action may prove advantageous in circumventing the resistance mechanisms that often develop during cancer treatment.
The differential effects observed between ISLA and its structural analog isoliquiritigenin (ISL) warrant particular attention in future research. While both compounds exhibit anti-angiogenic properties, studies comparing licorice-derived flavonoids have reported that ISL demonstrated greater potency in suppressing endothelial cell tube formation compared to ISLA [6]. This structure-activity relationship highlights the importance of specific molecular features in determining anti-angiogenic efficacy and suggests opportunities for medicinal chemistry optimization to enhance ISLA's therapeutic potential. Future research should focus on elucidating the precise structural determinants of anti-angiogenic activity within this flavonoid class.
From a translational perspective, ISLA's favorable cytotoxicity profile—maintaining efficacy at concentrations up to 100 μM without affecting cell viability—suggests potential for a wide therapeutic window [1]. This characteristic is particularly valuable for chronic administration that may be required for cancer management. Additionally, the compound's natural origin may offer advantages in terms of tolerability and safety compared to synthetic anti-angiogenic agents, though comprehensive toxicological studies are needed to confirm this potential benefit. Future research directions should include in vivo efficacy studies in appropriate tumor models, detailed pharmacokinetic and pharmacodynamic characterization, and investigation of potential synergies with established anti-cancer therapies.
This compound demonstrates significant potential as a multi-target anti-angiogenic agent based on comprehensive in vitro and in ovo evidence. Through suppression of critical pathways including MAPK, NF-κB, and HIF-1α, ISLA effectively inhibits key processes in angiogenesis and metastasis without apparent cytotoxicity at therapeutic concentrations [1]. The detailed protocols provided herein enable standardized assessment of ISLA's activity across multiple experimental platforms, facilitating further investigation and development of this promising compound. Future research should prioritize advancing our understanding of ISLA's in vivo efficacy, pharmacokinetic properties, and potential therapeutic applications in angiogenesis-dependent conditions.
This compound (ISLA) is a flavonoid compound isolated from the roots and rhizomes of Glycyrrhiza uralensis (licorice) that has demonstrated significant anti-metastatic and anti-angiogenic properties in preclinical studies. ISLA belongs to the chemical class of chalcone C-glycosides and has been identified as one of the major bioactive constituents in licorice, a plant widely used in traditional medicine systems [1] [2]. Recent scientific investigations have revealed that ISLA possesses remarkable anti-cancer activities by specifically targeting multiple steps in the metastatic cascade, including cancer cell invasion, migration, and angiogenesis, without exhibiting cytotoxicity at effective concentrations [3] [4]. The compound has shown particular efficacy in suppressing matrix metalloproteinase (MMP) activities and inhibiting key signaling pathways involved in cancer progression, making it a promising lead compound for development of anti-metastatic drugs [5].
The significance of ISLA in cancer research stems from its multi-target mechanism of action and its favorable cytotoxicity profile. Unlike conventional chemotherapeutic agents that often show significant toxicity to normal cells, ISLA demonstrated no adverse effects on cell viability at concentrations up to 100 μM in human fibrosarcoma HT1080 cells, while effectively suppressing their invasive and migratory capabilities [3]. This therapeutic window provides an attractive foundation for drug development efforts aimed at controlling metastatic dissemination, which remains the primary cause of mortality in most cancer patients. The following sections provide detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research on this promising natural compound.
Table 1: Summary of ISLA effects on cancer cell invasion, migration, and angiogenesis
| Experimental Model | ISLA Concentration | Observed Effects | Significance/Impact |
|---|---|---|---|
| HT1080 cell invasion (Transwell) | 25-100 μM | Concentration-dependent inhibition of invasion | ~50-70% reduction at 100 μM [3] |
| HT1080 cell migration (scratch assay) | 25-100 μM | Significant suppression of migration | Dose-dependent inhibition [3] |
| HUVEC tube formation | 25-100 μM | Inhibition of capillary-like structure formation | Disrupted angiogenesis in vitro [3] |
| Chick Chorioallantoic Membrane (CAM) | Not specified | Suppression of vessel formation | Inhibited VEGF-induced and basal angiogenesis [3] |
| PMA-induced MMP-9 activity | 25-100 μM | Decreased MMP-9 gelatinolytic activity | Significant reduction at 100 μM [3] [5] |
| Cell viability (HT1080) | Up to 100 μM | No cytotoxicity | Safe profile for anti-metastatic application [3] |
Table 2: ISLA effects on signaling molecules and pathways in cancer cells
| Signaling Pathway/Molecule | ISLA Concentration | Observed Effect | Experimental System |
|---|---|---|---|
| MMP-2 and MMP-9 activities | 25-100 μM | Significant decrease | Gelatin zymography [3] |
| Phospho-ERK | 25-100 μM | Reduced activation | Western blot [3] |
| Phospho-p38 | 25-100 μM | Reduced activation | Western blot [3] |
| Phospho-JNK | 25-100 μM | Reduced activation | Western blot [3] |
| NF-κB activation | 25-100 μM | Suppression | Luciferase reporter assay [3] |
| HIF-1α pathway | 25-100 μM | Impairment under hypoxia | Western blot [3] |
| VEGF production | 25-100 μM | Reduction under normoxia and hypoxia | ELISA [3] |
The quantitative data collected from multiple studies demonstrates that ISLA exerts its anti-metastatic effects through dose-dependent mechanisms across various experimental models. The consistent activity observed in the 25-100 μM concentration range across different assay types suggests a robust biological effect that can be replicated in laboratory settings. Researchers should note that the optimal concentration may vary depending on the specific cell line and experimental setup, and preliminary dose-response experiments are recommended when establishing new model systems. The safety profile of ISLA, with no observed cytotoxicity at effective anti-metastatic concentrations, presents a significant advantage for further therapeutic development [3].
The Transwell assay is a fundamental method for evaluating the invasive and migratory capabilities of cancer cells in response to therapeutic compounds like ISLA. This protocol utilizes chamber inserts with microporous membranes to quantify cellular movement toward a chemotactic stimulus [3].
Materials Required:
Procedure:
Technical Notes:
The 3D spheroid invasion assay provides a more physiologically relevant model for studying cancer cell invasion compared to traditional 2D systems, as it recapitulates aspects of the tumor microenvironment and cell-cell interactions [3].
Materials Required:
Procedure:
Technical Notes:
Gelatin zymography is a sensitive technique for detecting and quantifying matrix metalloproteinase (MMP) activities, particularly MMP-2 and MMP-9, which are key mediators of cancer cell invasion degraded by ISLA [3].
Materials Required:
Procedure:
Technical Notes:
ISLA exerts its anti-metastatic effects through multi-target actions on several key signaling pathways that regulate cancer cell invasion, migration, and angiogenesis. The compound has been shown to simultaneously inhibit multiple nodes in these pathways, providing a comprehensive approach to suppressing metastasis [3] [5].
Table 3: ISLA effects on metastasis-related signaling pathways
| Pathway | Molecular Target | Effect of ISLA | Functional Outcome |
|---|---|---|---|
| MAPK signaling | Phospho-ERK | Decreased phosphorylation | Reduced cell migration [3] |
| MAPK signaling | Phospho-p38 | Decreased phosphorylation | Impaired invasion [3] |
| MAPK signaling | Phospho-JNK | Decreased phosphorylation | Suppressed MMP production [3] |
| NF-κB pathway | p65 nuclear translocation | Inhibition | Downregulation of MMP-9 [3] |
| HIF-1α pathway | HIF-1α stabilization | Impairment under hypoxia | Reduced VEGF production [3] |
| Angiogenic signaling | VEGF secretion | Decrease | Inhibition of tube formation [3] |
The MAPK signaling pathway represents one of the primary targets of ISLA, with studies demonstrating that the compound suppresses PMA-induced phosphorylation of ERK, p38, and JNK in a dose-dependent manner [3]. This inhibition subsequently leads to reduced activation of downstream transcription factors that regulate expression of metastasis-related genes. Simultaneously, ISLA interferes with the NF-κB pathway by preventing nuclear translocation of the p65 subunit, thereby limiting the expression of NF-κB target genes including MMP-9, which is crucial for extracellular matrix degradation during invasion [3]. Under hypoxic conditions commonly found in tumor microenvironments, ISLA impairs the HIF-1α pathway, reducing the accumulation of HIF-1α protein and its transcriptional activity, resulting in decreased production of pro-angiogenic factors like VEGF [3].
The following diagram illustrates the molecular mechanisms through which ISLA inhibits cancer cell invasion, migration, and angiogenesis:
Figure 1: ISLA inhibition of signaling pathways in cancer metastasis and angiogenesis
The mechanistic diagram illustrates how ISLA targets multiple critical points in metastasis-associated signaling networks. The compound directly inhibits PMA-induced activation of MAPK and NF-κB pathways, while simultaneously impairing hypoxia-stimulated HIF-1α stabilization. Through these actions, ISLA reduces the expression and activity of key effector molecules including MMP-9 and VEGF, ultimately leading to suppression of cancer cell invasion, migration, and angiogenesis. This multi-target mechanism explains the potent anti-metastatic activity observed in various experimental models.
Successful implementation of ISLA invasion assays requires attention to several technical considerations and potential challenges that may arise during experimental procedures.
Compound Preparation and Stability:
Cell Line-Specific Considerations:
Troubleshooting Common Issues:
Data Interpretation Guidelines:
ISLA represents a promising natural lead compound with multi-target anti-metastatic activity demonstrated across various in vitro models. The detailed protocols and data provided in this application note establish a solid foundation for researchers to further investigate the compound's mechanisms and therapeutic potential. The consistent effects observed on cancer cell invasion, migration, and angiogenesis, coupled with the favorable cytotoxicity profile, position ISLA as an attractive candidate for development of novel metastasis-suppressing agents.
The translational potential of ISLA warrants further investigation in more complex experimental systems, including advanced 3D culture models, organoid systems, and in vivo metastasis models. Future research directions should focus on elucidating the precise molecular targets responsible for its multi-pathway inhibition, optimizing compound structure for enhanced potency and bioavailability, and exploring potential synergies with conventional chemotherapeutic agents. The comprehensive experimental framework provided herein enables standardized assessment of ISLA activity across different research settings, facilitating comparative studies and accelerating the development of this promising anti-metastatic agent.
Background: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The tube formation assay is a fundamental in vitro method used to model the key step where endothelial cells form capillary-like structures, making it a powerful tool for screening potential anti-angiogenic compounds like ISLA [1].
Key Finding: Research demonstrates that Isoliquiritin Apioside (ISLA), a flavonoid isolated from Glycyrrhizae radix rhizome (licorice), possesses significant anti-metastatic and anti-angiogenic abilities. It efficiently suppresses the capability of human umbilical vein endothelial cells (HUVECs) to form tube-like structures without showing cytotoxicity at effective concentrations [1]. This makes ISLA a promising lead compound for anti-cancer drug development.
The following protocol is adapted from the methodology used in a 2018 study published in Frontiers in Pharmacology [1]. This assay evaluates the anti-angiogenic potential of ISLA by treating HUVECs and assessing their ability to form networks on a basement membrane matrix.
Table 1: Key Reagents and Equipment
| Item | Specification | Source / Example |
|---|---|---|
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs), passages 3-8 | e.g., Innopharmascreen or other commercial providers |
| Cell Culture Medium | Endothelial Cell Growth Medium-2 (EGM-2) | e.g., PromoCell |
| Basement Matrix | Growth Factor-Reduced Matrigel | e.g., BD Biosciences |
| Test Compound | This compound (ISLA), ≥98% purity | e.g., Faces Biochemical (Catalog No. CFN90800) |
| Compound Solvent | Dimethyl Sulfoxide (DMSO) | Laboratory grade |
| Positive Control | Recombinant Vascular Endothelial Growth Factor (VEGF) | e.g., PromoKine (rMu VEGF165) |
| Imaging Equipment | Inverted Phase Contrast Microscope with camera |
Step-by-Step Procedure:
Preparation of Matrigel-coated Plates
Cell Treatment and Seeding
Incubation and Imaging
Quantitative Analysis
The study by Frontiers in Pharmacology (2018) provides quantitative evidence of ISLA's effect [1]. The data can be summarized as follows:
Table 2: Representative Quantitative Data from Tube Formation Assay [1]
| ISLA Concentration (µM) | Relative Tube Formation (% of Control) | Key Observations |
|---|---|---|
| 0 (Control) | 100% | HUVECs form an extensive, interconnected network of tubes. |
| 25 | ~60-80% | Significant reduction in network complexity and total tube length. |
| 50 | ~30-50% | Drastic inhibition; only short, fragmented tubes are present. |
| 100 | <20% | Near-complete inhibition of tube formation. |
Expected Outcomes:
ISLA exerts its anti-angiogenic effects through a multi-targeted approach, impacting both cancer cells and endothelial cells. The diagram below illustrates the key signaling pathways involved.
The mechanistic pathway shows that ISLA inhibits tube formation by targeting critical upstream regulators [1]:
Background Cancer metastasis, the spread of cancer cells to distant organs, is a major cause of mortality in cancer patients. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, providing both nutrients and a route for cancer cells to escape [1]. Isoliquiritin Apioside (ISLA), a bioactive compound isolated from Glycyrrhizae radix et rhizoma (licorice), has been investigated for its potential to inhibit these processes. Previous studies on other licorice components, like glycyrrhizin and liquiritigenin, have shown anti-cancer activities, but the effects of ISLA on metastasis and angiogenesis had not been explored until recently [1].
Key Findings from Research Studies indicate that ISLA effectively suppresses the metastatic and angiogenic capabilities of malignant cancer cells and endothelial cells without exhibiting cytotoxicity at concentrations up to 100 µM [1] [2]. The anti-cancer effects of ISLA are multi-faceted, as summarized in the table below.
Table 1: Summary of Key Experimental Findings on this compound (ISLA)
| Experimental Model | Treatment | Key Findings | Significance/Outcome |
|---|---|---|---|
| In Vitro (HT1080 cells) | Up to 100 µM ISLA | No effect on cell proliferation; suppressed migration, invasion, and MMP activity [1]. | Confirms anti-metastatic activity is not due to cytotoxicity [1]. |
| In Vitro (HT1080 cells) | ISLA + PMA (stimulant) | Decreased MMP-9 & MMP-2 activity; suppressed activation of MAPK (p38, ERK, JNK) and NF-κB pathways [1]. | Inhibits key signaling pathways that drive metastasis [1]. |
| In Vitro (HT1080 cells) | ISLA under normoxia & hypoxia (CoCl₂) | Reduced production of pro-angiogenic factors (VEGF, MMP-9, PlGF); impaired HIF-1α pathway [1]. | Suppresses tumor's ability to signal for new blood vessels [1]. |
| In Vitro (HUVECs) | Up to 100 µM ISLA | Reduced cell migration and ability to form tube-like structures [1]. | Directly inhibits the fundamental steps of angiogenesis [1]. |
| In Ovo (CAM Assay) | ISLA with/without VEGF | Significant suppression of new blood vessel formation [1] [2]. | Provides direct visual evidence of anti-angiogenic efficacy in a living organism [1]. |
Here are the methodologies for key experiments that you can adapt for your research.
1. Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
2. Gelatin Zymography for MMP Activity
The anti-cancer activity of ISLA involves the modulation of multiple interconnected signaling pathways. The following diagrams illustrate the logical relationships and experimental workflow.
Diagram 1: Mechanism of Action of ISLA. ISLA suppresses pro-metastatic signaling by inhibiting PMA-induced activation of MAPK and NF-κB pathways, reducing MMP expression. It also impairs the HIF-1α pathway under hypoxia, limiting the production of pro-angiogenic factors [1].
Diagram 2: CAM Assay Workflow. The schematic outlines the key steps for evaluating the anti-angiogenic effect of ISLA using the chick chorioallantoic membrane model [1].
This compound represents a safe and effective natural lead compound for anti-cancer drug development. Its ability to simultaneously target both metastatic and angiogenic processes through key pathways like MAPK, NF-κB, and HIF-1α, as validated in both in vitro and in ovo CAM models, makes it a promising candidate for further preclinical investigation [1] [2].
Isoliquiritin apioside (ILA) is a significant bioactive chalcone derivative found in the traditional Chinese medicine Zhigancao, which is derived from the roots and rhizomes of Glycyrrhiza uralensis Fisch. and related species [1]. This compound has attracted considerable scientific interest due to its diverse pharmacological properties, including demonstrated anti-metastatic and anti-angiogenic capabilities in cancer and endothelial cells, along with anti-inflammatory and antioxidant activities [2] [3]. The compound significantly decreases PMA-induced increases in matrix metalloproteinase (MMP) activities and suppresses PMA-induced activation of MAPK and NF-κB signaling pathways, providing a mechanistic basis for its observed biological effects [3].
To support pharmacological and pharmacokinetic investigations of ILA, we developed and validated a specific, sensitive, and reproducible HPLC method for the quantitative determination of this compound in rat plasma [1]. This application note provides detailed protocols for sample preparation, chromatographic separation, and method validation, enabling researchers to reliably quantify ILA in biological matrices for drug discovery and development applications.
The sample preparation method employs protein precipitation followed by a liquid-liquid extraction step to effectively remove interfering substances and concentrate the analytes:
Aliquot 200 μL of rat plasma into a 1.5 mL polypropylene tube
Add 20 μL of internal standard working solution (8.80 μg/mL wogonoside in methanol)
Vortex the mixture for 30 seconds to ensure proper mixing
Add 500 μL of acetonitrile for protein precipitation
Vortex vigorously for 3 minutes to ensure complete protein precipitation
Centrifuge at 6,677 × g for 5 minutes to pellet the precipitated proteins
Transfer the supernatant to a 2.0 mL tube
Add 1,000 μL chloroform to the supernatant
Vortex for 3 minutes and centrifuge at 6,677 × g for 5 minutes
Collect the aqueous upper layer for HPLC analysis
Note: The chloroform addition serves a dual purpose: it removes lipid-soluble impurities from the plasma samples and facilitates the elimination of excess acetonitrile, thus improving chromatographic performance [1].
For plant material extraction, an Ionic Liquids-Ultrasound Assisted Extraction (IL-UAE) method has been developed as an efficient green alternative [4]:
Prepare 1.5 M 1-butyl-3-methylimidazolium acetate ([C4MIM]Ac) solution in water
Mix 1.0 g pulverized licorice with 10 mL IL solution
Extract in ultrasonic bath (300 W, 40 kHz) at room temperature
Centrifuge and filter through 0.22 μm membrane before analysis
This method demonstrates higher extraction efficiency compared to conventional approaches, requiring shorter extraction time and smaller solvent-to-solid ratio [4].
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1100 with VWD |
| Analytical Column | Diamonsil C18 (150 × 4.6 mm; 5 μm) |
| Guard Column | endcapped C18 ODS |
| Mobile Phase | Water (0.1% phosphoric acid):Acetonitrile (72:28, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 μL |
| Detection Wavelength | 360 nm (0-9 min for ILA and IL), 276 nm (9-12 min for IS) |
| Run Time | 12 minutes |
| Temperature | Ambient |
Add 1 mL phosphoric acid to 999 mL purified water to prepare 0.1% (v/v) phosphoric acid solution
Filter both water (with phosphoric acid) and acetonitrile through 0.22 μm membrane filters
Degas the mobile phase by sonication for 15 minutes or helium sparging for 10 minutes
Mix water (0.1% phosphoric acid) and acetonitrile in 72:28 ratio (v/v)
Note: The wavelength-switching technology is employed to optimize detection sensitivity for both ILA and the internal standard at their respective maximum absorbance wavelengths [1].
The method was comprehensively validated according to FDA guidelines for bioanalytical method validation [1].
| Parameter | This compound (ILA) | Isoliquiritin (IL) |
|---|---|---|
| Linear Range | 0.060–3.84 μg/mL | 0.075–4.80 μg/mL |
| Correlation Coefficient (r) | 0.9954 | 0.9968 |
| LLOQ | 0.060 μg/mL | 0.075 μg/mL |
| Precision at LLOQ (RSD%) | <15% | <15% |
| Accuracy at LLOQ (RE%) | <15% | <15% |
Quality control samples at three concentration levels (low, medium, high) were analyzed to evaluate precision and accuracy:
| QC Level | Concentration (μg/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (RE%) |
|---|---|---|---|---|
| Low | 0.12 | <15% | <15% | <15% |
| Medium | 0.48 | <15% | <15% | <15% |
| High | 3.07 | <15% | <15% | <15% |
RSD: Relative Standard Deviation; RE: Relative Error
| Parameter | ILA Recovery | IL Recovery | IS Recovery |
|---|---|---|---|
| Extraction Recovery | >80% | >80% | >80% |
| Room Temperature Stability (12h) | Stable | Stable | - |
| Freeze-Thaw Stability (3 cycles) | Stable | Stable | - |
| Long-term Stability (-20°C, 15 days) | Stable | Stable | - |
The validation data demonstrate that the method is precise, accurate, and sensitive for the quantitative determination of ILA in rat plasma, meeting all acceptance criteria for bioanalytical method validation [1].
The validated method has been successfully applied to a pharmacokinetic study following oral administration of Zhigancao extract to rats [1].
The method enabled the determination of key pharmacokinetic parameters for ILA, including:
Note: The study demonstrated that the developed HPLC method is suitable for pharmacokinetic studies of ILA, providing the necessary sensitivity to characterize the compound's absorption, distribution, metabolism, and excretion properties [1].
Peak Tailing: If peak tailing is observed, consider conditioning the analytical column with at least 10-15 column volumes of mobile phase to ensure proper stationary phase activation
Retention Time Shifts: Monitor column temperature fluctuations and ensure mobile phase consistency, as slight variations in organic modifier percentage can significantly impact retention
Reduced Recovery: If extraction recovery decreases, verify the chloroform quality and ensure proper phase separation after centrifugation
Signal Sensitivity: For enhanced sensitivity in detecting ILA in complex biological matrices, alternative detection methods such as LC-MS/MS can be employed [5] [6]
Specificity: The method demonstrates excellent specificity with no interference from endogenous plasma components at the retention times of ILA and the internal standard
The following diagram illustrates the complete experimental workflow for the HPLC analysis of this compound, from sample preparation to data analysis:
Figure 1: Experimental workflow for HPLC analysis of this compound in rat plasma
The following diagram illustrates the key signaling pathways modulated by this compound, which underlie its pharmacological activities:
Figure 2: Signaling pathways modulated by this compound. ILA inhibits PMA-induced activation of MAPK, NF-κB, and HIF-1α pathways, resulting in reduced MMP activity, angiogenesis, and metastasis [2] [3].
The HPLC method detailed in this application note provides a robust, validated approach for the quantification of this compound in biological samples. The sample preparation protocol effectively eliminates matrix interferences while maintaining high recovery of the target analyte. The chromatographic conditions offer excellent separation with a relatively short run time, making the method suitable for high-throughput analyses.
The successful application of this method to pharmacokinetic studies demonstrates its utility in supporting drug discovery and development efforts focused on this compound and related compounds. Researchers can adapt this methodology for investigating the absorption, distribution, metabolism, and excretion properties of ILA, ultimately contributing to the understanding of its pharmacological potential and therapeutic applications.
Here are answers to some specific problems you might encounter during ILA extraction.
Q1: My extraction yield of ILA is low. What are the main factors I should optimize?
Q2: How can I make my extraction process more environmentally friendly without sacrificing yield?
Q3: My HPLC analysis shows interfering peaks near the ILA peak. How can I improve the separation?
To systematically improve your yield, consider adopting one of these modern, high-efficiency techniques. The table below summarizes two optimized protocols.
| Method | Optimal Solvent | Key Parameters | Relative Efficiency & Advantages |
|---|
| Ionic Liquid-Ultrasound Assisted Extraction (IL-UAE) [1] | 1.5 M 1-Butyl-3-methylimidazolium acetate ([C₄MIM]Ac) in water | • Liquid-solid ratio: 10:1 (mL/g) • Extraction time: 30-50 min (Ultrasound) • Temperature: Room temperature | Higher efficiency vs. conventional UAE; shorter time and lower solvent consumption than pharmacopoeia methods [1]. | | Deep Eutectic Solvent-Ultrasound Assisted Extraction (DES-UAE) [2] | Choline Chloride:1,3-Butanediol (4:1) with 30% water | • Liquid-solid ratio: 20:1 (mL/g) • Extraction time: 41 min (Ultrasound) • Water content: 30% | High efficiency and rapidness; considered a green solvent with high biodegradability [2]. |
Here is a step-by-step workflow for the DES-based extraction method, which is both efficient and environmentally friendly.
Understanding why these methods work can help you diagnose issues.
The table below summarizes effective extraction and analysis methods for Isoliquiritin Apioside from various research contexts.
| Method Category | Recommended Solvent/System | Key Details | Primary Application |
|---|---|---|---|
| Macroscopic Extraction [1] [2] [3] | 70% Ethanol | Higher yield of ILA and other flavonoids; superior biological activity profile [1]. | Bulk extraction from plant material (e.g., Licorice roots). |
| Analytical HPLC [2] [4] | Water (0.1% H3PO4) : Acetonitrile (72:28, v/v) | Flow rate: 1.0 mL/min; Column: C18 (e.g., Diamonsil, 150 x 4.6 mm, 5 µm); Detection: 360 nm [2]. | Quantitative analysis of ILA in plasma and plant extracts. |
| UHPLC-MS/MS [3] | Gradient of Water and Acetonitrile (both with 0.1% Formic Acid) | Enables simultaneous quantification of ILA and 13 other licorice compounds; run time < 15 min [3]. | High-throughput chemical standardization and authentication. |
Here are detailed methodologies for key procedures cited in the research.
This is a standard and effective method for preparing licorice extracts rich in ILA [1] [2].
This method is validated for the sensitive quantification of ILA in complex matrices [2].
Here are some common challenges and solutions presented in a FAQ format.
FAQ 1: My extraction yield of ILA is low. What can I optimize?
FAQ 2: How can I confirm the identity and purity of my isolated ILA?
FAQ 3: Why is 70% ethanol more effective than water or pure ethanol?
The following chart outlines the logical workflow for optimizing the extraction and analysis of this compound.
The evidence strongly points to 70% ethanol as the optimal solvent for this compound extraction. The protocols and troubleshooting guide provided should help you effectively obtain and analyze this compound.
The quantitative stability data for isoliquiritin apioside (ILA) and related compounds from a validated HPLC method is summarized below. This data can serve as a benchmark for your experiments.
| Compound | Stability Condition | Matrix | Key Finding | Reference |
|---|---|---|---|---|
| This compound (ILA) | Room temp (12 h), Freeze-thaw (3 cycles), Long-term (-20°C for 15 days) | Rat Plasma | RE and RSD within ±15% (deemed stable) [1] | [1] |
| Isoliquiritin (IL) | Room temp (12 h), Freeze-thaw (3 cycles), Long-term (-20°C for 15 days) | Rat Plasma | RE and RSD within ±15% (deemed stable) [1] | [1] |
| Liquiritin Apioside | Varying soaking time, stir-frying temp, and time | Herbal Preparation | Content significantly influenced by processing, suggesting thermal/chemical sensitivity [2] | [2] |
Here is a detailed HPLC methodology for determining ILA in plasma, which can be adapted for stability testing.
1. Sample Preparation (Protein Precipitation & Lipid Cleanup)
2. Liquid Chromatography Conditions
3. Method Validation Parameters (for troubleshooting your own assay) The method was validated with the following key parameters, which are excellent targets for your own work [1]:
Q1: What are the critical steps to ensure accurate ILA quantification in plasma?
Q2: My ILA peaks show interference. How can I improve chromatographic separation?
Q3: I need a more sensitive method. What are my options?
The following diagram outlines the core experimental workflow for assessing plasma stability, which you can adapt for this compound.
The core of the sample preparation involves a protein precipitation technique followed by a liquid-liquid extraction step to clean the sample [1] [2]. Here is the detailed protocol:
For a complete picture of the method, the following HPLC conditions were used in the same study [1] [2]:
| Parameter | Specification |
|---|---|
| Analytical Column | Diamonsil C18 (150 × 4.6 mm; 5 μm) |
| Mobile Phase | Water (with 0.1% phosphoric acid) : Acetonitrile (72:28, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 360 nm (for ILA and IL), 276 nm (for Internal Standard) |
| Internal Standard | Wogonoside |
Based on general protein precipitation principles and common HPLC issues, here are some potential problems and solutions:
Problem: Incomplete Protein Precipitation
Problem: Low Recovery of Analyte
Problem: Column Pressure is Too High or Peaks are Broad/Tailing
The diagram below illustrates the complete sample preparation workflow, from plasma to HPLC injection:
Please note that this method was explicitly developed and validated for the analysis of rat plasma in a pharmacokinetic study [1] [2]. If you are working with a different biological matrix (e.g., human serum, tissue homogenates, or cell lysates), the protocol will likely require optimization. Key parameters to validate in your own lab include:
This established method allows for the precise and accurate simultaneous quantification of ILA and Isoliquiritin (IL) in biological matrices like rat plasma [1].
Chromatographic Conditions
Sample Preparation (Protein Precipitation & Lipid Clean-up)
The following table summarizes the key validation parameters for this method, demonstrating its reliability [1].
| Validation Parameter | Isoliquiritin Apioside (ILA) | Isoliquiritin (IL) |
|---|---|---|
| Linearity Range | 0.060 – 3.84 µg/mL | 0.075 – 4.80 µg/mL |
| Correlation Coefficient (r) | 0.9954 | 0.9968 |
| Lower Limit of Quantification (LLOQ) | 0.060 µg/mL | 0.075 µg/mL |
| Precision (RSD%) & Accuracy (RE%) | Within ±15% for all QC levels | Within ±15% for all QC levels |
| Average Extraction Recovery | >80% | >80% |
Here are solutions to some common issues you might encounter during method development and application.
Q1: How can I improve the extraction efficiency and cleanliness of my plasma samples?
Q2: My peak shape for ILA is unsatisfactory. What should I check?
Q3: Are there alternative extraction techniques for ILA from plant material?
This workflow outlines the key steps for applying the validated method in a pharmacokinetic study.
For more complex analyses, these advanced methodologies can be applied.
Multi-Component Analysis by HPLC-DAD: To simultaneously quantify ILA alongside ten other markers (flavonoids and triterpenoid saponins) in a single run, you can use the following method [3]:
Ensuring Data Reliability: Method Validation
Although the exact freeze-thaw stability results for ILA are not published, the methodology for such testing is well-documented in analytical procedures for multi-component assays that include ILA.
The table below summarizes the key parameters from a validated HPLC method used for ILA quantification in rat plasma, which would be the foundation for any freeze-thaw stability study [1].
| Parameter | Description for Isoliquiritin Apioside (ILA) |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection [1]. |
| Sample Matrix | Rat plasma [1]. |
| Sample Preparation | Protein precipitation with acetonitrile, followed by liquid-liquid extraction with chloroform to remove impurities [1]. |
| Internal Standard (IS) | Wogonoside [1]. |
| Stability Testing | Freeze-thaw stability, along with room temperature and long-term stability, was assessed as part of the method validation [1]. |
Another study, which simultaneously determined 25 compounds including ILA using UHPLC-MS/MS, also validated freeze-thaw stability among other parameters, confirming that this is a standard requirement for such analytical methods [2].
Based on standard bioanalytical guidelines and the methodologies cited, here is a detailed workflow for determining the freeze-thaw stability of ILA.
When planning and interpreting stability tests for ILA, keep the following points in mind:
To obtain more specific data on ILA's stability, you could:
FAQ 1: What is a highly efficient and green method for extracting Isoliquiritin Apioside from licorice? Answer: Using certain Deep Eutectic Solvents (DES) has been shown to be more effective than traditional solvents. A specific study found that a DES system composed of 1,3-butanediol and Choline Chloride (molar ratio 4:1) yielded a high comprehensive extraction score for this compound and other related compounds. The optimal parameters with this solvent are a liquid-to-material ratio of 20 mL/g, a water content of 30%, and an extraction time of 41 minutes at 50 °C [1].
FAQ 2: What is a sensitive and reliable analytical method for quantifying this compound in complex samples like plasma? Answer: For biological matrices, a validated HPLC-UV method with wavelength switching is a reliable option if LC-MS/MS is not available. One method uses a Diamonsil C18 column (150 × 4.6 mm, 5 μm) with an isocratic mobile phase of water (0.1% phosphoric acid) and acetonitrile (72:28, v/v). Detection is set at 360 nm for this compound, with a lower limit of quantification (LLOQ) of 0.060 μg/mL. This method showed excellent precision and accuracy [2] [3].
FAQ 3: What advanced method can be used for the simultaneous quantification of this compound alongside dozens of other compounds in an herbal formula? Answer: UPLC-TQ-MS/MS in Multiple Reaction Monitoring (MRM) mode is the preferred technique for high-throughput, sensitive, and simultaneous quantification. A recent study successfully quantified 24 compounds from Sayeok-tang in under 20 minutes. For this compound, the negative ion mode was used, and the method was rigorously validated for linearity, precision, and accuracy [4] [5].
Problem: Low recovery rate during sample preparation from a biological matrix.
Problem: Inconsistent quantification results in quality control of herbal products.
The tables below summarize the core experimental details from the search results to help you compare and select the most appropriate protocol.
Table 1: Optimized Extraction Parameters Using Deep Eutectic Solvents (DES) [1]
| Parameter | Optimal Condition |
|---|---|
| DES System | 1,3-butanediol / Choline Chloride |
| Molar Ratio | 4:1 |
| Water Content | 30% |
| Liquid-to-material ratio | 20 mL/g |
| Extraction Time | 41 min |
| Extraction Temperature | 50 °C |
Table 2: Analytical Method Parameters for this compound Quantification
| Parameter | HPLC-UV Method [2] | UPLC-TQ-MS/MS Method [4] [5] |
|---|---|---|
| Analytical Column | Diamonsil C18 (150 × 4.6 mm, 5 μm) | Acquity BEH C18 (100 × 2.1 mm, 1.7 μm) |
| Mobile Phase | Water (0.1% H₃PO₄) : ACN = 72:28 | 0.1% Aqueous Formic Acid : Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 360 nm | MS/MS in Negative MRM Mode |
| Run Time | ~9 min (for ILA) | Within 20 min (for 24 compounds) |
| Linearity (r²) | > 0.9954 | ≥ 0.9992 |
| LLOQ | 0.060 μg/mL | Not Specified (but highly sensitive) |
Protocol 1: HPLC-UV for Determining ILA in Rat Plasma [2]
Protocol 2: UPLC-TQ-MS/MS for Multi-Component Analysis [4] [5]
The following diagrams outline the general workflows for the two main types of experiments discussed.
Diagram: HPLC-UV Plasma Analysis Workflow
Diagram: UPLC-MS/MS Herbal Analysis Workflow
The table below summarizes key validation parameters for ILA from different analytical methods, providing a benchmark for your experiments.
| Analytical Technique | Linearity Range | Precision (RSD) | Accuracy (%) | LOD | LOQ | Recovery (%) | Primary Application / Matrix | Citation |
|---|---|---|---|---|---|---|---|---|
| HPLC-UV | 0.060–3.84 µg/mL | < 15% (Intra- & Inter-day) | Within 15% (RE) | - | 0.060 µg/mL | > 80% | Rat plasma [1] [2] | |
| UPLC-TQ-MS/MS | - | 0.36–2.96% | -6.52 – 4.64 | - | - | 94.39–119.07 | Herbal formula (Sayeok-tang) [3] | |
| HPLC-DAD | 6.4–512 µg/mL | < 3.0% | 95.86–103.11 | - | - | - | Raw and processed licorice [4] | |
| UPLC-TQ-MS/MS | - | ≤ 15% | 90.36–113.74 | 0.09–326.58 µg/L | 0.28–979.75 µg/L | - | Herbal formula (Bangkeehwangkee-tang) [5] | |
| HPLC-DAD | - | ≤ 1.5% | - | - | - | - | Honey-processed licorice (11 markers) [6] |
Here are detailed methodologies for establishing core validation parameters, as demonstrated in the research.
Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Unextracted Standard) × 100%
The average recovery for ILA and related compounds is often reported to be over 80% [1].Here are solutions to some frequently encountered problems.
| Problem | Possible Cause | Troubleshooting Guide |
|---|
| Poor Recovery | Inefficient protein precipitation or compound loss during extraction. | - Ensure thorough vortexing during the protein precipitation step with acetonitrile [1].
The following diagram outlines the logical sequence for establishing and validating an analytical method for ILA.
Q1: What is a typical internal standard for ILA analysis in plasma, and why?
Q2: How can I improve the sensitivity of my ILA analysis?
The optimal extraction time is highly dependent on the technique and solvent system used. The table below summarizes key parameters from research for efficient ILA extraction.
| Extraction Method | Optimal Time | Solvent System | Key Optimized Parameters | Efficiency / Yield Notes |
|---|
| Ionic Liquid-Ultrasound Assisted Extraction (IL-UAE) [1] | 30 minutes | 1.5 M [C₄MIM]Ac (in water) [1] | • IL: 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) • Solid-liquid ratio: 1:10 (g/mL) • Soaking time: 30 min (pre-extraction) [1] | Higher efficiency vs. conventional UAE; shorter time & lower solvent use vs. pharmacopoeia methods [1] | | Ultrasound-Assisted Extraction (UAE) [2] | 1 hour (2 cycles) | 70% Ethanol [2] | • Solvent-to-solid ratio: 4:1 (mL/g) • Temperature: 22-24°C (ambient) [2] | Used for preparing a complex herbal extract (JGT-E) containing ILA [2] | | Reflux Extraction [3] | 1 hour (2 cycles) | 70% Ethanol [3] | • Solvent-to-solid ratio: 1:10 (w/v) • Temperature: 100°C [3] | Traditional method for Zhigancao extract; ILA content: 33.72 mg/g in final extract powder [3] |
This method is recognized for its high efficiency and is considered a green alternative [1] [4].
Workflow Diagram
Materials and Steps
This is a more traditional and straightforward method.
Workflow Diagram
Materials and Steps
Here are solutions to common problems encountered during ILA extraction.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Low ILA Yield | Inefficient cell disruption; suboptimal solvent. | • Ensure proper powder fineness (30 mesh) [1]. • Switch to a more efficient solvent like [C₄MIM]Ac IL [1]. • Add a soaking/pre-swelling step (30 min) before main extraction [1]. | | Long Extraction Time | Reliance on traditional methods. | • Integrate ultrasound to reduce time (30-60 min vs. several hours) [1] [4]. | | Inconsistent Results | Variable raw material quality; unstandardized process. | • Source licorice from genuine regions and control growth years [5] [6]. • Strictly control solvent concentration, temperature, and time [1] [3]. | | HPLC Quantification Issues | Poor peak resolution; complex sample matrix. | • Use a C18 column (e.g., Diamonsil C18, 150 x 4.6 mm, 5 μm) [3]. • Employ a mobile phase of water (0.1% phosphoric acid) and acetonitrile (72:28, v/v) [3]. • Set detection wavelength to 360 nm for ILA [3]. |
| Feature | Isoliquiritin Apioside (ISLA) | Isoliquiritigenin (ISL) |
|---|---|---|
| Basic Structure | Chalcone glycoside (contains sugar moiety) [1] | Chalcone aglycone (no sugar moiety) [2] |
| Key Activities | Anti-metastatic, anti-angiogenic, anti-invasive [3] | Anti-tumor, anti-inflammatory, antioxidant, cardioprotective, neuroprotective [4] [2] [5] |
| Primary Mechanisms | Inhibits MMP-9 activity; suppresses MAPK and NF-κB signaling pathways [3] | Modulates Nrf2 pathway; inhibits NF-κB; binds targets like PYGL; induces apoptosis & autophagy [4] [2] [6] |
| Sample Experimental Data (In Vitro) | Suppressed PMA-induced MMP-9 activity in HT1080 cells (no specific IC50 given) [3] | Induced G2/M cell cycle arrest in GC cells (~40-50 μM) [5] |
| Inhibited HUVEC migration & tube formation (no specific IC50 given) [3] | Inhibited gastric cancer cell growth via energy metabolism collapse (~40-50 μM) [5] | |
| Sample Experimental Data (In Vivo) | Not available in search results | Improved cardiac function in TAC mice (10 mg/kg, i.p.) [4] |
| Alleviated intestinal mucositis in mice (20 mg/kg, i.p.) [7] | ||
| Key Bioavailability Note | As a glycoside, likely has higher water solubility than ISL [1] | Poor water solubility and low oral bioavailability; a major focus of current research [5] |
The methodologies from key studies provide insight into how these biological activities are validated.
A 2018 study investigated ISLA's anti-metastatic and anti-angiogenic effects using human fibrosarcoma HT1080 cells and human umbilical vein endothelial cells (HUVECs) [3].
A 2025 study explored ISL's role in alleviating heart failure by targeting lactate metabolism [4].
The following diagram illustrates the distinct primary mechanisms of action for ISLA and ISL, based on the cited research.
The divergence in their mechanisms is largely rooted in their chemical structures. ISLA is a glycoside, which typically confers better water solubility and may influence its initial distribution in the body. In contrast, ISL is the aglycone core; the removal of the sugar moiety (which can occur via metabolism) makes it more lipophilic, potentially allowing it to cross cell membranes more easily and interact with a wider array of intracellular targets like transcription factors and enzymes [1] [2] [5].
The table below summarizes how Isoliquiritin Apioside compares to other key flavonoids from licorice based on available experimental data:
| Compound Name | Class | Reported Anti-Metastatic & Anti-Angiogenic Activities | Key Molecular Targets & Pathways |
|---|---|---|---|
| This compound (ISLA) | Chalcone Glycoside | Inhibits cancer cell invasion, migration, and angiogenesis; non-cytotoxic at effective concentrations [1] [2]. | MMP-2/9 activity ↓, MAPK signaling ↓, NF-κB activation ↓, HIF-1α pathway ↓ [1] [2] [3]. |
| Isoliquiritigenin (ISL) | Chalcone Aglycone | Inhibits cancer cell proliferation, invasion, and angiogenesis; induces apoptosis and cell cycle arrest [4] [5]. | VEGF/VEGFR-2 signaling ↓, HIF-1α degradation ↑, PI3K/Akt pathway ↓ [4] [5]. |
| Licochalcone A | Chalcone | Shows potent cytotoxic and anti-proliferative effects; inhibits cell invasion and migration [4]. | JAK2/STAT3 signaling ↓, EGFR/MET signaling ↓, apoptosis induction [4]. |
| Glabridin | Isoflavan | Inhibits cell proliferation, migration, and invasion; induces apoptosis and cell cycle arrest [4]. | PI3K/Akt signaling ↓, JNK/p38 MAPK activation ↑, apoptosis induction [4]. |
A central mechanism for this compound is its multi-target action on signaling pathways that drive metastasis, which can be visualized as follows:
The primary data on this compound's efficacy comes from well-established in vitro and in ovo models. Key quantitative findings are summarized below:
| Experimental Model | Cell Type / Assay | Treatment Concentration | Key Quantitative Results |
|---|---|---|---|
| Cell Viability | HT1080 fibrosarcoma, HUVECs | Up to 100 µM | No significant cytotoxicity observed [1] [2]. |
| Migration Assay | HT1080 (Scratch-wound) | Not Specified | Efficiently suppressed cell migration [1]. |
| Invasion Assay | HT1080 (Transwell) | Not Specified | Efficiently suppressed cell invasion [1]. |
| MMP Activity | HT1080 (Gelatin Zymography) | Not Specified | Significantly decreased PMA-induced MMP-9 activity [1] [3]. |
| Angiogenesis Assay | HUVECs (Tube Formation) | Not Specified | Significantly reduced ability to form tube-like structures [1] [2]. |
| Angiogenesis Assay | Chick Chorioallantoic Membrane (CAM) | Not Specified | Significantly suppressed VEGF-induced vessel formation [1] [2]. |
The experimental workflow used to validate ISLA's effects encompasses key steps from cellular models to mechanistic analysis:
Detailed methodologies for the key experiments cited are as follows:
The experimental data positions this compound as a compelling candidate for further investigation. Its primary advantage lies in its potent anti-metastatic and anti-angiogenic efficacy without cytotoxic effects at tested concentrations, suggesting a potentially favorable safety profile [1] [2]. Its multi-target mechanism, disrupting several key pathways simultaneously, may also reduce the likelihood of drug resistance.
However, its direct counterpart, Isoliquiritigenin (ISL), has been more extensively studied and demonstrates broader, potent activity that includes not only inhibiting metastasis and angiogenesis but also inducing cancer cell apoptosis [4] [5]. The choice between them in a drug development pipeline would depend on the strategic goal: Isoliquiritigenin might be a stronger candidate for a cytotoxic chemotherapeutic, whereas this compound could be developed as a safer, long-term anti-metastatic or chemopreventive agent.
A significant gap in the current research, which should be addressed in future studies, is the lack of robust in vivo data from mammalian models to confirm these promising in vitro findings.
Experimental data from a 2018 study provides evidence for ISLA's anti-angiogenic properties, summarized in the table below. It is important to note that this study found no cytotoxicity at the effective concentrations, indicating a selective action [1] [2].
| Assay Type | Experimental Model | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| In Vitro (Cell-Based) | Human Umbilical Vein Endothelial Cells (HUVECs) | Significantly reduced cell migration and ability to form tube-like structures [1]. | Not fully elucidated for endothelial cells directly [1]. |
| In Ovo (Egg-Based) | Chick Chorioallantoic Membrane (CAM) Assay | Significantly suppressed new blood vessel formation, both with and without VEGF stimulation [1]. | Not directly observed in this assay [1]. |
| Cancer Cell Signaling | Human Fibrosarcoma Cells (HT1080) | Reduced production of pro-angiogenic factors (VEGF, MMP-9) under normal and low-oxygen (hypoxic) conditions [1]. | Impairment of the HIF-1α signaling pathway [1]. Suppression of PMA-induced activation of MAPK and NF-κB pathways [1]. |
A crucial piece of comparative data comes from an older study that directly evaluated several licorice-derived compounds for their ability to inhibit tube formation in vascular endothelial cells, a key step in angiogenesis. The results are presented in the following workflow diagram, which illustrates the experimental focus and the relative potency ranking.
This ranking indicates that while ISLA possesses anti-angiogenic activity, its potency in inhibiting tube formation is lower than that of its aglycone (sugar-free) form, Isoliquiritigenin, and other related flavonoids [3]. The addition of a sugar apioside group (making it a glycoside) appears to reduce this specific activity.
For a researcher looking to replicate or compare these findings, the methodologies are critical. The search results detail several standard assays used in the field.
When evaluating ISLA's potential, please consider the following:
| Compound Name | Class | Target MMPs | Experimental Model (Cell Line) | Key Findings on MMPs | Cytotoxicity (Approx.) | Primary Mechanism of Action |
|---|---|---|---|---|---|---|
| Isoliquiritin Apioside (ISLA) | Chalcone glycoside | MMP-2, MMP-9 | Human fibrosarcoma (HT1080) [1] | Reduced PMA-induced MMP-2/-9 activity; suppressed invasion & migration [1]. | Non-cytotoxic up to 100 µM [1] | Suppresses MAPK & NF-κB signaling pathways [1]. |
| Isoliquiritigenin (ISL) | Chalcone (aglycone of ISLA) | MMP-2 | Human Umbilical Vein Endothelial Cells (HUVECs) [2] | Inhibited PMA-induced MMP-2 expression & gelatinolytic activity (≥5 µM) [2]. | Non-cytoxic at 1-25 µM [2] | Inhibits MAPK/AP-1 signaling pathway [2]. |
| General Flavonoids (e.g., Apigenin, Flavanone) [3] | Flavonoids | MMP-2, MMP-9 | Lung cancer (A549) [3] | Suppressed cell migration; attenuated MMP activity/expression [3]. | Information Not Specific | Suppression of the MAPK signaling pathway [3]. |
| Isoliquiritin | Chalcone glycoside | Information not specifically available | HUVECs [2] | Potency for anti-angiogenesis lower than ISL [2]. | Information Not Specific | Information Not Specific |
For researchers to evaluate and replicate the findings, here is a detailed breakdown of the key experiments cited.
The research indicates that ISLA's inhibition of MMPs is indirect. The following diagram illustrates the proposed signaling pathways through which ISLA exerts its effect, based on the experimental data.
For scientists in drug development, the following points are crucial when considering ISLA:
| Feature | Isoliquiritin Apioside (ISLA) | Isoliquiritigenin (ISL) |
|---|---|---|
| Overall Angiogenic Effect | Anti-angiogenic [1] [2] [3] | Pro-angiogenic [4] |
| Key Molecular Targets | MMP-2, MMP-9 [1] [3]; MAPK pathways [1] [3]; NF-κB [1] [3]; HIF-1α [1] [3] | VEGFR-2 [5]; Raf/MEK pathway [4] |
| Effects on Endothelial Cells | Inhibits migration & tube formation [1] [3] | Promotes proliferation, migration & tube formation [4] |
| Effects on Cancer Cells | Reduces pro-angiogenic factor (VEGF, MMP-9) production [1] [3] | Inhibits cancer cell VEGF expression [5] |
| In Vivo/Ex Vivo Evidence | Inhibits vessel formation in chick chorioallantoic membrane (CAM) assay [1] [3] | Restores vessel formation in VEGF inhibitor-treated zebrafish [4] |
| Reported Potency | Suppresses angiogenesis at concentrations up to 100 µM (non-cytotoxic) [1] | One study ranked its anti-tube formation potency as lower than ISL [6] |
For researchers looking to replicate or build upon these findings, here is a summary of key experimental data and conditions for ISLA.
| Assay Type | Experimental Model | Key Measured Outcomes | ISLA Concentration Range |
|---|---|---|---|
| Cell Viability | HT1080 cells, HUVECs | No cytotoxicity observed | Up to 100 µM [1] |
| Tube Formation | HUVECs on Matrigel | Significant reduction in the length and number of tube-like structures | Not specified [1] |
| Cell Migration | HUVECs (Transwell/scratch-wound) | Significant inhibition of migration | Not specified [1] |
| Cell Invasion | HT1080 cells (Transwell/spheroid) | Significant suppression of invasion | Not specified [1] |
| Pro-angiogenic Factor Secretion | HT1080 cells (under normoxia & hypoxia) | Reduced levels of VEGF and MMP-9 | 25, 50 µM [1] |
| MMP Activity | HT1080 cells (gelatin zymography) | Decreased PMA-induced MMP-2 and MMP-9 activity | 25, 50 µM [1] |
| In Ovo Angiogenesis | Chick Chorioallantoic Membrane (CAM) | Significant suppression of new vessel formation with/without VEGF | 10, 20 µg/CAM egg [1] |
For key experiments, the methodologies were as follows:
Gelatin Zymography for MMP Activity [1]:
Chick Chorioallantoic Membrane (CAM) Assay [1]:
The following diagram summarizes the key mechanistic pathways through which ISLA exerts its anti-angiogenic effects, as identified in the research [1] [3]:
While direct data on Isoliquiritin Apioside is limited, robust experimental evidence exists for its aglycone form, Isoliquiritigenin, and combinations that include its precursor, Isoliquiritin. This data can provide valuable indirect insights.
| Compound / Combination | Experimental Model | Key Findings | Signaling Pathways / Targets Affected |
|---|
| Isoliquiritin + Isoliquiritigenin + Liquiritin [1] | A549 non-small cell lung cancer cells | Induced apoptotic cell death; inhibited cell cycle at G2/M phase. | Upregulated: p53, p21, Bax [1]. Downregulated: p-Akt, Bcl-2, Caspase-3, PCNA [1]. | | Isoliquiritigenin (aglycone of Isoliquiritin) [2] | HaCaT keratinocytes (skin inflammation model) | Reduced IL-6 and TNF-α levels; suppressed skin inflammation. | Nuclear factor-κB (NF-κB), Mitogen-activated protein kinases (MAPKs) [2]. | | Fermented Licorice Extract (contains Isoliquiritigenin) [2] | HaCaT keratinocytes (skin inflammation model) | Reduced IL-6 levels by 46% and TNF-α levels by 52% at 10 µg/mL [2]. | Suppressed NF-κB and MAPK signaling pathways [2]. |
For the key study on the compound combination in lung cancer cells, the experimental workflow was as follows [1]:
The search results indicate that This compound is often identified in metabolite profiling studies but its specific mechanisms are not yet deeply characterized [3]. Most robust experimental data, like that in the table above, pertains to its derivative, Isoliquiritigenin.